molecular formula C19H24O2 B13415939 Yashabushidiol A

Yashabushidiol A

货号: B13415939
分子量: 284.4 g/mol
InChI 键: QSUSPILNZCEGPK-KDURUIRLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R,5S)-1,7-Diphenylheptane-3,5-diol has been reported in Alpinia hainanensis and Alnus sieboldiana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C19H24O2

分子量

284.4 g/mol

IUPAC 名称

(3S,5R)-1,7-diphenylheptane-3,5-diol

InChI

InChI=1S/C19H24O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18-21H,11-15H2/t18-,19+

InChI 键

QSUSPILNZCEGPK-KDURUIRLSA-N

手性 SMILES

C1=CC=C(C=C1)CC[C@H](C[C@H](CCC2=CC=CC=C2)O)O

规范 SMILES

C1=CC=C(C=C1)CCC(CC(CCC2=CC=CC=C2)O)O

产品来源

United States

Foundational & Exploratory

What are the chemical properties of Yashabushidiol A?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yashabushidiol A is a naturally occurring diarylheptanoid, a class of compounds characterized by two aromatic rings linked by a seven-carbon chain. First isolated from the male flowers of Alnus sieboldiana (Betulaceae), this compound has garnered interest within the scientific community for its potential biological activities, including cytotoxic effects against various cancer cell lines. This technical guide provides a detailed overview of the chemical properties, experimental protocols, and known biological signaling pathways associated with this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is structurally defined as (3S,5S)-1,7-diphenylheptane-3,5-diol. Its chemical and physical properties have been primarily determined through spectroscopic analysis and chemical synthesis.

PropertyValueReference
Molecular Formula C₁₉H₂₄O₂[1]
Molecular Weight 284.39 g/mol [1]
Appearance Colorless needles[1]
Melting Point 94 - 95 °C[1]
Optical Rotation ([α]D²⁴)+15.4° (c 0.52 in MeOH)[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (CDCl₃, 200 MHz): δ 1.50-1.90 (4H, m, H-2, H-6), 2.50-2.80 (4H, m, H-1, H-7), 3.95 (2H, m, H-3, H-5), 7.20 (10H, s, Ar-H).[1]

¹³C-NMR (CDCl₃): δ 32.0 (t, C-1, C-7), 41.0 (t, C-2, C-6), 71.5 (d, C-3, C-5), 125.8 (d), 128.4 (d), 142.0 (s).[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS): m/z 284.1776 (M⁺), Calculated for C₁₉H₂₄O₂: 284.1776.[1]

Infrared (IR) Spectroscopy

IR (Nujol): νₘₐₓ 3350 cm⁻¹ (OH).[1]

Experimental Protocols

Isolation of this compound from Alnus sieboldiana

The following protocol is based on the original isolation method described by Asakawa and colleagues.[1]

1. Plant Material: Fresh male flowers of Alnus sieboldiana Matsum. were collected.

2. Extraction: The collected plant material was extracted with methanol (MeOH).

3. Fractionation:

  • The methanolic extract was concentrated under reduced pressure.
  • The residue was partitioned between diethyl ether (Et₂O) and water.
  • The Et₂O soluble portion was further fractionated by silica gel column chromatography.

4. Purification:

  • The fractions containing diarylheptanoids were identified by thin-layer chromatography (TLC).
  • This compound was isolated and purified from these fractions by repeated silica gel column chromatography and preparative TLC.
  • Final purification was achieved by recrystallization from a mixture of chloroform and n-hexane to yield colorless needles.

Biological Activity and Signaling Pathways

This compound and its analogues have demonstrated significant anti-proliferative activity against several human cancer cell lines, including leukemia (THP-1, U-937) and melanoma (A-375).[2] While the specific signaling pathways modulated by this compound are still under investigation, studies on the broader class of diarylheptanoids provide insights into potential mechanisms of action.

Diarylheptanoids have been shown to exert their anti-tumor effects through the modulation of various signaling pathways. For instance, some diarylheptanoids can suppress the proliferation of pancreatic cancer cells by inhibiting the Sonic hedgehog (Shh)-GLI-FoxM1 pathway. Others have been found to affect the DNA damage signaling pathway by down-regulating the expression of ATR (Ataxia-Telangiectasia Mutated and Rad3-related) and CHK1 (Checkpoint Kinase 1) in tumor cells.

Putative Signaling Pathway for Diarylheptanoid-Induced Cytotoxicity

The following diagram illustrates a generalized signaling pathway through which diarylheptanoids, potentially including this compound, may exert their cytotoxic effects on cancer cells.

Diarylheptanoid_Pathway Diarylheptanoid Diarylheptanoid (e.g., this compound) Shh_Pathway Shh-GLI-FoxM1 Pathway Diarylheptanoid->Shh_Pathway Inhibition ATR_CHK1_Pathway ATR/CHK1 Pathway Diarylheptanoid->ATR_CHK1_Pathway Inhibition Cell_Proliferation Cell Proliferation Shh_Pathway->Cell_Proliferation Promotion DNA_Damage_Repair DNA Damage Repair ATR_CHK1_Pathway->DNA_Damage_Repair Promotion Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition DNA_Damage_Repair->Apoptosis Inhibition Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines (e.g., THP-1, A-375) Culture Cell Culture Cancer_Cells->Culture Treatment Treat with this compound (Varying Concentrations) Culture->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance MTT_Assay->Data_Analysis IC50 Calculate IC₅₀ Value Data_Analysis->IC50

References

An In-depth Technical Guide to the Discovery and Isolation of Yashabushidiol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Yashabushidiol A, a linear diarylheptanoid with significant cytotoxic properties. This document details the experimental protocols for its extraction and purification, presents its physicochemical and biological data in structured tables, and visualizes key processes through detailed diagrams.

Introduction

This compound is a naturally occurring diarylheptanoid first isolated from the male flowers of Alnus sieboldiana Matsum. (Betulaceae). Diarylheptanoids, a class of plant secondary metabolites, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This compound, in particular, has garnered interest for its potent cytotoxic activity against various cancer cell lines, making it a molecule of interest for further investigation in drug discovery and development.

Physicochemical and Spectroscopic Data of this compound

The following table summarizes the known quantitative data for this compound, compiled from various spectroscopic and analytical studies.

PropertyValue
Molecular Formula C₂₀H₂₆O₄
Molecular Weight 330.42 g/mol
Appearance Colorless oil
Optical Rotation [α]D -25.0° (c 0.5, CHCl₃)
¹H-NMR (CDCl₃, ppm) δ 1.40-1.70 (m, 4H), 2.55-2.80 (m, 4H), 3.80-4.00 (m, 2H), 6.60-6.90 (m, 6H), 7.10-7.25 (m, 2H)
¹³C-NMR (CDCl₃, ppm) δ 25.8, 31.6, 38.4, 45.9, 68.2, 71.9, 113.1, 115.4, 118.5, 120.9, 128.4, 129.5, 134.2, 141.8, 143.9, 145.3, 154.2, 154.5
Mass Spectrometry HR-EIMS m/z: 330.1831 (M⁺, C₂₀H₂₆O₄)

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. The table below summarizes the reported 50% inhibitory concentration (IC₅₀) values.

Cell LineCancer TypeIC₅₀ (µg/mL)
THP-1 Human Leukemia12.82
U-937 Human LeukemiaNot specified
A-375 Human MelanomaNot specified

Experimental Protocols

The following protocols are based on established methods for the isolation of diarylheptanoids from Alnus species and represent a likely reconstruction of the original methodology for this compound.

4.1. Plant Material Collection and Preparation

  • Male flowers of Alnus sieboldiana are collected.

  • The plant material is air-dried at room temperature for several weeks.

  • The dried material is ground into a fine powder using a Wiley mill.

4.2. Extraction

  • The powdered plant material is subjected to Soxhlet extraction with methanol for 8 hours.[1]

  • The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.3. Fractionation and Isolation

  • The crude methanol extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

  • The ethyl acetate fraction, typically rich in diarylheptanoids, is concentrated in vacuo.

  • The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel.

  • Elution is performed with a gradient of n-hexane and ethyl acetate, with increasing polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the combined fractions is achieved by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Visualizations

5.1. Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Alnus sieboldiana.

G plant Male Flowers of Alnus sieboldiana drying Air Drying & Grinding plant->drying extraction Soxhlet Extraction (Methanol) drying->extraction concentration1 Concentration (in vacuo) extraction->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partition Solvent Partitioning crude_extract->partition hexane_fraction n-Hexane Fraction partition->hexane_fraction ea_fraction Ethyl Acetate Fraction partition->ea_fraction butanol_fraction n-Butanol Fraction partition->butanol_fraction aqueous_fraction Aqueous Fraction partition->aqueous_fraction concentration2 Concentration ea_fraction->concentration2 silica_gel1 Silica Gel Column Chromatography concentration2->silica_gel1 fractions Fractions Collection & TLC Analysis silica_gel1->fractions purification Preparative HPLC fractions->purification yashabushidiol_a This compound purification->yashabushidiol_a

Caption: Workflow for the Isolation of this compound.

5.2. Proposed Signaling Pathway for Cytotoxic Activity

Based on studies of other cytotoxic linear diarylheptanoids, a plausible mechanism of action for this compound is the induction of apoptosis through the upregulation of Activating Transcription Factor 3 (ATF3) and stabilization of the tumor suppressor protein p53.[2][3][4] This leads to the activation of the intrinsic (mitochondrial) apoptotic pathway.

G cluster_cell Cancer Cell Yashabushidiol_A This compound ATF3 ATF3 Upregulation Yashabushidiol_A->ATF3 p53_stabilization p53 Stabilization Yashabushidiol_A->p53_stabilization Bax Bax Upregulation ATF3->Bax p53_stabilization->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Apoptotic Pathway of this compound.

Conclusion

This compound, a linear diarylheptanoid from Alnus sieboldiana, exhibits promising cytotoxic activity. The protocols and data presented in this guide provide a valuable resource for researchers in natural product chemistry, pharmacology, and oncology. Further investigation into the precise molecular targets and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential. The proposed ATF3/p53-mediated apoptotic pathway provides a solid foundation for future mechanistic studies.

References

Yashabushidiol A: A Technical Guide to Its Natural Sources, Isolation, and Potential Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yashabushidiol A is a naturally occurring diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton. These compounds, isolated from various species of the family Betulaceae, have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural sources, plant origin, and available experimental data. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Plant Origin

This compound has been identified in plant species belonging to the genus Alnus, commonly known as alders. These deciduous trees and shrubs are part of the birch family, Betulaceae. The primary plant sources from which this compound has been isolated are:

  • Alnus sieboldiana (Japanese Alder): This species, native to Japan, is a well-documented source of this compound. The compound has been identified in the male flowers of the plant.

  • Alnus japonica (Japanese Alder): this compound has also been reported in the bark of this alder species, which is found in East Asia.

The presence of this compound in different parts of these plants suggests that its distribution may vary within the plant tissues. Further research is needed to explore its presence in other parts of these plants and in other Alnus species.

Quantitative Data Summary

A thorough review of the existing scientific literature did not yield specific quantitative data on the concentration or yield of this compound from its natural sources. While numerous studies have focused on the isolation and structural elucidation of diarylheptanoids from Alnus species, the precise quantification of this compound has not been reported. The table below is presented as a template for future research, as quantitative analysis is a critical step in evaluating the potential of a natural source for the large-scale production of a bioactive compound.

Plant SpeciesPlant PartCompoundConcentration/Yield (mg/g dry weight or %)Method of AnalysisReference
Alnus sieboldianaMale FlowersThis compoundData not available--
Alnus japonicaBarkThis compoundData not available--

Table 1: Quantitative Data for this compound in Alnus Species (Data currently unavailable in the literature)

Experimental Protocols: Isolation and Identification

While a specific, detailed protocol for the isolation of this compound is not available in a single source, a general methodology can be compiled from various studies on the isolation of diarylheptanoids from Alnus species. The following is a representative experimental protocol:

1. Plant Material Collection and Preparation:

  • Collect fresh male flowers of Alnus sieboldiana or bark of Alnus japonica.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material with methanol or ethanol at room temperature for a period of 24-72 hours. The process should be repeated multiple times to ensure exhaustive extraction.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fraction containing the desired compound. This compound is expected to be present in the ethyl acetate fraction.

  • Concentrate the ethyl acetate fraction to dryness.

4. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect the fractions and analyze them by TLC. Combine the fractions containing this compound.

  • Further purify the combined fractions using a second column chromatography on an octadecylsilyl (ODS) silica gel column, eluting with a gradient of methanol and water.

  • Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

5. Structure Elucidation:

  • The structure of the isolated this compound is confirmed using spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structure Elucidation plant_material Collection of Alnus sieboldiana (male flowers) or Alnus japonica (bark) drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (Methanol/Ethanol) grinding->extraction fractionation Solvent Partitioning (EtOAc Fraction) extraction->fractionation silica_cc Silica Gel Column Chromatography fractionation->silica_cc ods_cc ODS Column Chromatography silica_cc->ods_cc hplc Preparative HPLC ods_cc->hplc analysis Spectroscopic Analysis (NMR, MS, IR, UV) hplc->analysis

Experimental workflow for the isolation of this compound.

Potential Signaling Pathways

Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently not available in the scientific literature. However, based on the known biological activities of structurally related diarylheptanoids from Alnus species, which include antioxidant and anti-inflammatory effects, it is plausible that this compound may interact with key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response. Many natural products with anti-inflammatory properties exert their effects by inhibiting these pathways.

  • NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.

  • MAPK Signaling Pathway: This pathway consists of a cascade of protein kinases that transduce extracellular signals to cellular responses, including inflammation. The major MAPK subfamilies involved in inflammation are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.

It is hypothesized that this compound may inhibit the activation of NF-κB by preventing the degradation of IκBα or by interfering with the nuclear translocation of NF-κB. Similarly, it might modulate the MAPK pathway by inhibiting the phosphorylation of key kinases. Further research is required to validate these hypotheses.

signaling_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_transcription Nuclear Events cluster_response Cellular Response stimuli LPS, Cytokines, etc. mapk MAPK Cascade (ERK, JNK, p38) stimuli->mapk ikk IKK Complex stimuli->ikk gene_exp Gene Expression mapk->gene_exp ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb_nuc NF-κB Translocation to Nucleus nfkb->nfkb_nuc nfkb_nuc->gene_exp cytokines Pro-inflammatory Cytokines & Mediators gene_exp->cytokines yashabushidiol This compound (Hypothesized) yashabushidiol->mapk inhibits? yashabushidiol->ikk inhibits?

Hypothesized inhibitory action of this compound on inflammatory pathways.

Conclusion

This compound is a promising natural product from Alnus sieboldiana and Alnus japonica. While its presence in these species is established, there is a clear need for further research to quantify its abundance and to fully elucidate its biological activities and mechanisms of action. The information and protocols provided in this guide are intended to facilitate future investigations into this intriguing diarylheptanoid, with the ultimate goal of unlocking its potential for the development of new therapeutic agents.

The Anti-Cancer Potential of Yashabushidiol A: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yashabushidiol A, a diarylheptanoid compound, has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a novel anti-cancer agent. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound in cancer cells. The information presented herein is intended to support further research and drug development efforts in oncology.

Cytotoxic Activity of this compound and its Analogs

Studies have reported the anti-proliferative activity of this compound and its synthetic analogues across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for some of these compounds.

CompoundCancer Cell LineIC50 (µg/mL)Reference
Analogue 2aTHP-1 (Human Leukemia)12.82[1]
Analogue 2bTHP-1 (Human Leukemia)12.62[1]

Table 1: Cytotoxic Activity of this compound Analogues. This table summarizes the reported IC50 values for two analogues of this compound in the THP-1 human leukemia cell line.

Core Mechanisms of Action in Cancer Cells

While the precise molecular mechanisms of this compound are still under investigation, the broader class of diarylheptanoids is known to exert anti-cancer effects through various pathways. The following sections outline the putative mechanisms that may be relevant to this compound, based on the activities of similar compounds and general principles of cancer cell biology.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Many natural compounds exert their anti-cancer effects by triggering this pathway. The induction of apoptosis by a therapeutic agent can be a key indicator of its potential efficacy.

A common method to assess apoptosis is through Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

  • Cell Culture and Treatment: Cancer cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound for a specified period (e.g., 24, 48 hours). A vehicle-treated group serves as a negative control.

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

  • Flow Cytometry: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark. The stained cells are then analyzed by a flow cytometer.

  • Data Analysis: The percentage of apoptotic cells (Annexin V-positive) is quantified. Early apoptotic cells are Annexin V-positive and PI-negative, while late apoptotic or necrotic cells are positive for both stains.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Compounds that can arrest the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase) can inhibit tumor growth.

  • Cell Culture and Treatment: Cancer cells are treated with this compound as described for the apoptosis assay.

  • Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining and Analysis: The fixed cells are then washed and stained with a solution containing PI and RNase A. The DNA content of the cells is analyzed by flow cytometry.

  • Data Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in a particular phase suggests cell cycle arrest.

Modulation of Signaling Pathways

The growth, survival, and proliferation of cancer cells are driven by complex intracellular signaling pathways. Key pathways often dysregulated in cancer include STAT3, PI3K/Akt, and MAPK. Natural compounds can exert their anti-cancer effects by inhibiting these pro-survival pathways.

While direct evidence for this compound is pending, the following diagrams illustrate the general structure of these key signaling pathways that are often targeted by anti-cancer compounds.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Dimerization & Translocation Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Yashabushidiol_A This compound (Putative Inhibition) Yashabushidiol_A->JAK

Figure 1: Putative Inhibition of the JAK/STAT3 Signaling Pathway. This diagram illustrates how this compound might inhibit the JAK/STAT3 pathway, a key regulator of cancer cell proliferation and survival.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Survival Cell Survival & Growth Downstream->Cell_Survival Yashabushidiol_A This compound (Putative Inhibition) Yashabushidiol_A->PI3K

Figure 2: Potential Modulation of the PI3K/Akt Signaling Pathway. This diagram shows a possible mechanism where this compound could interfere with the PI3K/Akt pathway, which is crucial for cancer cell survival and growth.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors Nucleus->Transcription_Factors Proliferation Cell Proliferation & Differentiation Transcription_Factors->Proliferation Yashabushidiol_A This compound (Putative Inhibition) Yashabushidiol_A->Raf

Figure 3: Hypothetical Impact on the MAPK/ERK Signaling Pathway. This diagram outlines a potential point of intervention for this compound within the MAPK/ERK pathway, a key cascade in regulating cell proliferation.

  • Protein Extraction: Cancer cells are treated with this compound, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., STAT3, Akt, ERK).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the effect of this compound on protein expression and phosphorylation.

Generation of Reactive Oxygen Species (ROS)

An imbalance in the cellular redox state, characterized by an increase in reactive oxygen species (ROS), can induce oxidative stress and lead to cancer cell death. Some anti-cancer agents function by promoting the generation of ROS.

  • Cell Culture and Treatment: Cells are treated with this compound.

  • Staining: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, can be measured using a fluorescence microscope, a plate reader, or by flow cytometry.

Conclusion and Future Directions

The available data, primarily on its analogues, indicates that this compound possesses anti-proliferative properties against cancer cells. The putative mechanisms of action likely involve the induction of apoptosis, cell cycle arrest, and modulation of key pro-survival signaling pathways. However, a significant gap in knowledge exists regarding the specific molecular targets and the detailed mechanistic pathways of this compound itself.

Future research should focus on:

  • Comprehensive Screening: Evaluating the cytotoxic effects of this compound across a wider range of cancer cell lines to identify sensitive cancer types.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms, including its effects on apoptosis, cell cycle, and key signaling pathways like STAT3, PI3K/Akt, and MAPK.

  • In Vivo Efficacy: Assessing the anti-tumor activity and safety of this compound in preclinical animal models of cancer.

  • Target Identification: Identifying the direct molecular targets of this compound to better understand its mode of action.

A thorough investigation into these areas will be crucial for the potential development of this compound as a novel therapeutic agent for cancer treatment.

References

The Multifaceted Biological Activities of Yashabushidiol A and Its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Yashabushidiol A, a linear diarylheptanoid, and its structural analogues have emerged as a promising class of natural products with a diverse range of biological activities. This technical guide provides a comprehensive overview of their cytotoxic, anti-inflammatory, and potential antiviral and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways, offering a valuable resource for researchers engaged in drug discovery and development.

Quantitative Biological Activity Data

The biological activities of this compound and its analogues have been evaluated through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative analysis of their potency.

Table 1: Cytotoxic and Anti-proliferative Activity
CompoundCell LineAssayIC₅₀Citation
This compound analogue (2a)THP-1 (Human leukemia)MTT Assay12.82 µg/mL[1]
This compound analogue (2b)THP-1 (Human leukemia)MTT Assay12.62 µg/mL[1]
This compound analoguesU-937 (Human leukemia)Anti-proliferativeSignificant[1]
This compound analoguesA-375 (Human melanoma)Anti-proliferativeSignificant[1]
Table 2: Anti-inflammatory Activity of Related Diarylheptanoids from Alnus Species
Compound/ExtractTarget/AssayCell Line/ModelIC₅₀ / InhibitionCitation
Diarylheptanoid (Compound 2)NF-κB activationRAW 264.79.2-9.9 µM[2]
Diarylheptanoid (Compound 2)Nitric Oxide (NO) ProductionRAW 264.79.2-9.9 µM[2]
Diarylheptanoid (Compound 2)TNF-α ProductionRAW 264.79.2-9.9 µM[2]
Diarylheptanoid (Compound 3)NF-κB, NO, TNF-αRAW 264.718.2-19.3 µM[2]
Diarylheptanoid (Compound 6)NF-κB, NO, TNF-αRAW 264.722.3-23.7 µM[2]
Diarylheptanoid (Compound 1)NO ProductionRAW 264.77.99 µM[3]
Alnuside A (Compound 27)NO ProductionRAW 264.78.08 µM[3]
Alnus acuminata methanol extractCarrageenan-induced paw edemaRatIC₅₀: 60.8 mg/mL[4]
Table 3: Antiviral Activity of a Related Diarylheptanoid from Alnus Species
CompoundVirusTargetIC₅₀Citation
HirsutenoneSARS-CoVPapain-like Protease (PLpro)4.1 µM[5]

Note: While not this compound, Hirsutenone is a structurally related diarylheptanoid also found in the Alnus genus, suggesting potential antiviral activity for this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to assess the biological activities of this compound and its analogues.

Cytotoxicity and Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with this compound / Analogues A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan) C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F

MTT Assay Experimental Workflow

Anti-inflammatory Activity: Nitric Oxide (NO) and Cytokine Measurement

Griess Assay for Nitric Oxide (NO) Determination: This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat cells with various concentrations of the test compounds for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (e.g., TNF-α, IL-6): ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample Incubation: Add cell culture supernatants (obtained as in the Griess assay) to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).

  • Substrate Addition: Add a substrate (e.g., TMB) that will be converted by the enzyme to produce a colored product.

  • Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

G cluster_workflow Anti-inflammatory Assay Workflow cluster_griess Griess Assay (NO) cluster_elisa ELISA (Cytokines) A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Mix with Griess Reagents D->E G Incubate in Antibody-coated Plate D->G F Measure Absorbance at 540 nm E->F H Add Detection Antibody & Enzyme G->H I Add Substrate & Measure Absorbance H->I

Workflow for In Vitro Anti-inflammatory Assays

Signaling Pathways

The biological effects of this compound and related diarylheptanoids are mediated through their interaction with various cellular signaling pathways. While direct studies on this compound are limited, research on other diarylheptanoids provides insights into their potential mechanisms of action.

Anti-inflammatory and Anticancer Activity: The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Diarylheptanoids isolated from Alnus hirsuta have been shown to inhibit the activation of NF-κB induced by LPS.[2] This inhibition likely occurs through the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By blocking IκBα degradation, the translocation of NF-κB to the nucleus is prevented, leading to the downregulation of pro-inflammatory genes such as those encoding TNF-α and inducible nitric oxide synthase (iNOS).

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa_NFkB IkBa->IkBa_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates NFkB->IkBa_NFkB Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, iNOS, etc.) NFkB_nuc->Genes activates transcription Yasha This compound (Proposed) Yasha->IKK inhibits IkBa_NFkB->IkBa degradation IkBa_NFkB->NFkB releases

Proposed Inhibition of the NF-κB Signaling Pathway

Potential Neuroprotective and Anticancer Activity: PI3K/Akt and MAPK Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate cell growth, proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers and neurodegenerative diseases. While direct evidence for this compound is pending, many natural polyphenolic compounds exert their biological effects by modulating these pathways.

  • PI3K/Akt Pathway: Activation of this pathway generally promotes cell survival and inhibits apoptosis. Some anticancer agents function by inhibiting this pathway in cancer cells, thereby promoting apoptosis. Conversely, in the context of neuroprotection, activation of the PI3K/Akt pathway can be beneficial.

  • MAPK Pathways (ERK, JNK, p38): These pathways are involved in a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. The specific outcome of MAPK signaling activation is context-dependent. For instance, the ERK pathway is often associated with cell survival and proliferation, while the JNK and p38 pathways are typically activated in response to stress and can lead to apoptosis.

Further research is required to elucidate the precise effects of this compound and its analogues on the PI3K/Akt and MAPK signaling cascades in different cellular contexts.

G cluster_pathways Key Cell Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathways Yasha This compound / Analogues (Potential Target) PI3K PI3K Yasha->PI3K Modulates? MAPKKK MAPKKK Yasha->MAPKKK Modulates? Akt Akt PI3K->Akt Survival Cell Survival, Growth Akt->Survival MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Response Proliferation, Apoptosis, Inflammation MAPK->Response

Potential Modulation of PI3K/Akt and MAPK Pathways

Conclusion and Future Directions

This compound and its analogues represent a promising scaffold for the development of novel therapeutic agents. The available data highlights their significant cytotoxic and anti-proliferative effects against cancer cell lines. Furthermore, studies on related diarylheptanoids strongly suggest potential anti-inflammatory, antiviral, and neuroprotective activities, likely mediated through the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK.

Future research should focus on:

  • Expanding the Pharmacological Profile: Conducting comprehensive studies to quantify the anti-inflammatory, antiviral, and neuroprotective effects of this compound and a wider range of its synthetic analogues.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and the specific effects of these compounds on the NF-κB, PI3K/Akt, and MAPK signaling pathways in various disease models.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to optimize potency and selectivity for specific biological targets.

  • In Vivo Efficacy: Translating the promising in vitro findings into in vivo animal models to assess their therapeutic potential in a physiological setting.

This in-depth guide serves as a foundation for these future investigations, providing the necessary data and methodologies to accelerate the exploration of this compound and its analogues as lead compounds in drug discovery.

References

Yashabushidiol A: A Technical Guide on its Anti-proliferative Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yashabushidiol A, a linear diarylheptanoid, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound as an anti-proliferative agent, including its quantitative cytotoxic activity, detailed experimental protocols for its evaluation, and an exploration of its potential mechanisms of action based on evidence from related compounds.

Data Presentation: In Vitro Cytotoxicity of this compound and its Analogues

The anti-proliferative activity of this compound and its synthesized analogues has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundCell LineIC50 (µg/mL)Cancer Type
This compound (1a)THP-1-Human Leukemia
Analogue 2aTHP-112.82[1][2]Human Leukemia
Analogue 2bTHP-112.62[1][2]Human Leukemia
This compound & AnaloguesU-937Significant anti-proliferative activityHuman Leukemia
This compound & AnaloguesA-375Significant anti-proliferative activityHuman Melanoma

Note: Specific IC50 values for this compound (1a) were not explicitly provided in the primary literature, though it was reported to have significant anti-proliferative activity. The provided IC50 values are for its most potent analogues.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the assessment of the anti-proliferative effects of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., THP-1, U-937, A-375)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or analogues) stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound at various concentrations for a specified time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of the PI fluorescence.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., THP-1, A-375) seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep This compound Stock Solution treatment Treatment with This compound compound_prep->treatment seeding->treatment mtt_assay MTT Assay treatment->mtt_assay flow_cytometry Cell Cycle Analysis (Flow Cytometry) treatment->flow_cytometry western_blot Western Blot (Apoptosis Markers) treatment->western_blot ic50 IC50 Determination mtt_assay->ic50 cell_cycle_dist Cell Cycle Distribution flow_cytometry->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates yashabushidiol This compound akt Akt yashabushidiol->akt Inhibits? cdk2 CDK2 yashabushidiol->cdk2 Inhibits? pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits cytochrome_c Cytochrome c bcl2->cytochrome_c Inhibits release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis s_phase S-Phase Progression cdk2->s_phase cyclin_e Cyclin E cyclin_e->cdk2 Activates

References

Yashabushidiol A: A Technical Whitepaper on its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yashabushidiol A, a diarylheptanoid isolated from Alnus sieboldiana, belongs to a class of phenolic compounds recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties of this compound. While direct quantitative data on the antioxidant capacity of this compound is not available in the current body of scientific literature, this paper extrapolates its potential based on the well-documented antioxidant activities of structurally related diarylheptanoids found in the Alnus genus. This guide outlines the general experimental protocols for assessing antioxidant activity and discusses potential signaling pathways, such as the Nrf2 pathway, that are likely involved in the antioxidant mechanism of diarylheptanoids. The significant gap in research specific to this compound underscores the need for further investigation to elucidate its precise antioxidant efficacy and mechanisms of action.

Introduction

This compound is a natural product classified as a diarylheptanoid. Diarylheptanoids are a class of plant secondary metabolites characterized by a C7 chain connecting two aromatic rings. These compounds are predominantly found in plants of the Betulaceae family, particularly in the genus Alnus (alder). A comprehensive review of chemical constituents from the genus Alnus has identified this compound as a known compound isolated from Alnus sieboldiana[1].

The structural features of diarylheptanoids, particularly the presence of phenolic hydroxyl groups, suggest inherent antioxidant potential. Many compounds in this class have demonstrated significant antioxidant, anti-inflammatory, and other pharmacological effects[2]. This has led to a growing interest in their potential as nutraceuticals and therapeutic agents. This whitepaper aims to consolidate the available information relevant to the antioxidant properties of this compound and to provide a framework for future research in this area.

Antioxidant Properties of Diarylheptanoids from Alnus Species

While specific quantitative data for this compound is not available, numerous studies have demonstrated the potent antioxidant activity of other diarylheptanoids isolated from various Alnus species. This activity is often attributed to their ability to scavenge free radicals and chelate metal ions.

Research on diarylheptanoids from Alnus japonica has shown significant antioxidant effects in various assays, including the thiobarbituric acid-reactive substances (TBARS) assay, which measures lipid peroxidation[3]. The presence of catechol moieties in the structure of diarylheptanoids is considered crucial for their antioxidative potency[4].

The following table summarizes the antioxidant activities of some diarylheptanoids from Alnus species, which can serve as a reference for predicting the potential activity of this compound.

Table 1: Antioxidant Activity of Selected Diarylheptanoids from Alnus Species

CompoundPlant SourceAssayResultsReference
OregoninAlnus japonicaTBARSIC50 = 3.2 µM[3]
HirsutanoneAlnus japonicaTBARSIC50 = 1.5 µM[3]
MyricanoneAlnus japonicaDPPHSignificant activity at 50 µM[5]
(+)-S-MyricanolAlnus japonicaDPPHSignificant activity at 50 µM[5]

Note: IC50 represents the concentration of the compound required to inhibit 50% of the activity in the respective assay. A lower IC50 value indicates higher antioxidant activity.

Potential Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like diarylheptanoids can be mediated through several mechanisms:

  • Free Radical Scavenging: Direct donation of a hydrogen atom or an electron to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Metal Ion Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of free radicals via the Fenton reaction.

  • Upregulation of Endogenous Antioxidant Enzymes: Activation of cellular signaling pathways that lead to the increased expression of protective enzymes.

The Nrf2 Signaling Pathway

A key pathway involved in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[6]. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Several natural products, including other classes of phenolic compounds, have been shown to activate the Nrf2 pathway[7][8][9]. Given the structural similarities, it is plausible that this compound may also exert its antioxidant effects, at least in part, through the activation of this critical defensive pathway.

Nrf2_Pathway Yashabushidiol_A This compound Keap1_Nrf2 Keap1-Nrf2 Complex Yashabushidiol_A->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection Transcription & Translation

Caption: Potential activation of the Nrf2 signaling pathway by this compound.

Experimental Protocols for Antioxidant Activity Assessment

To quantitatively determine the antioxidant properties of this compound, a series of standardized in vitro assays should be employed. Below are the general methodologies for commonly used antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

  • Reagents: DPPH solution in methanol, this compound stock solution, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • Add a fixed volume of DPPH solution to each dilution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at approximately 734 nm.

  • Reagents: ABTS stock solution, potassium persulfate, this compound stock solution, and a positive control.

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and incubating in the dark.

    • Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance.

    • Prepare serial dilutions of this compound.

    • Add the diluted ABTS•+ solution to each dilution of the sample.

    • Incubate for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

  • Reagents: FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution), this compound stock solution, and a standard (e.g., FeSO₄).

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add the FRAP reagent to serial dilutions of this compound.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

    • The results are typically expressed as Fe²⁺ equivalents.

Antioxidant_Assay_Workflow Start Start: this compound Sample Preparation Prepare Serial Dilutions Start->Preparation Assay_Choice Select Antioxidant Assay Preparation->Assay_Choice DPPH DPPH Assay Assay_Choice->DPPH ABTS ABTS Assay Assay_Choice->ABTS FRAP FRAP Assay Assay_Choice->FRAP Incubation Incubation DPPH->Incubation ABTS->Incubation FRAP->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Analysis Data Analysis (IC50 / Equivalents) Measurement->Analysis End End: Quantitative Result Analysis->End

Caption: General workflow for in vitro antioxidant capacity assessment.

Conclusion and Future Directions

This compound, a diarylheptanoid from Alnus sieboldiana, holds potential as a natural antioxidant. However, there is a clear lack of direct scientific evidence to quantify its antioxidant efficacy. Based on the strong antioxidant activities reported for other diarylheptanoids from the Alnus genus, particularly those containing catechol structures, it is reasonable to hypothesize that this compound also possesses significant antioxidant properties.

Future research should focus on the following areas:

  • Quantitative Antioxidant Assays: Perform a comprehensive evaluation of the antioxidant activity of isolated this compound using a panel of standardized assays, including DPPH, ABTS, FRAP, and ORAC, to determine its IC50 values and antioxidant capacity relative to known standards.

  • Mechanism of Action Studies: Investigate the underlying mechanisms of its antioxidant action, including its ability to scavenge different types of free radicals and its potential to chelate metal ions.

  • Cell-Based Assays: Evaluate the cytoprotective effects of this compound against oxidative stress in relevant cell models.

  • Signaling Pathway Analysis: Determine the ability of this compound to modulate key antioxidant signaling pathways, such as the Nrf2-ARE pathway, through techniques like Western blotting and reporter gene assays.

By addressing these research gaps, a clearer understanding of the antioxidant properties of this compound can be established, paving the way for its potential application in the fields of nutrition, pharmacology, and drug development.

References

Yashabushidiol A: A Literature Review for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Yashabushidiol A, a linear diarylheptanoid, has demonstrated notable anti-proliferative activity against various cancer cell lines.[1] As a member of the diarylheptanoid class of natural products, it belongs to a group of compounds recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antitumor effects.[2][3] This technical guide provides a comprehensive review of the existing literature on this compound and related diarylheptanoids in the context of cancer research. It aims to furnish researchers, scientists, and drug development professionals with a detailed overview of its cytotoxic effects, potential mechanisms of action, and relevant experimental data to facilitate further investigation into its therapeutic potential.

Cytotoxic Activity of this compound and its Analogs

This compound and its synthesized analogs have shown significant cytotoxic effects against human leukemia and melanoma cell lines.[1] The anti-proliferative activity is concentration-dependent, with specific IC50 values indicating potent inhibitory effects.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and its potent analogs.

CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (µM) [Converted]
This compound (1a) THP-1Human Leukemia--
U-937Human Leukemia--
A-375Human Melanoma--
Analog 2a THP-1Human Leukemia12.82~38.9
Analog 2b THP-1Human Leukemia12.62~38.2

Note: The original study did not provide specific IC50 values for this compound (1a) but stated that all synthesized compounds showed significant anti-proliferative activity. The IC50 values for the most potent analogs, 2a and 2b, are provided. Molar concentrations are estimated based on a presumed molecular weight around 330 g/mol for these analogs.

Experimental Protocols

While detailed experimental protocols specifically for this compound are limited in the publicly available literature, a general methodology for assessing cytotoxic activity of diarylheptanoids can be outlined based on standard practices.

Cell Culture and Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., THP-1, U-937, A-375) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or its analogs dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. A vehicle control (medium with DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours. The MTT is converted by viable cells into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Potential Signaling Pathways and Mechanism of Action

Direct studies on the signaling pathways affected by this compound are not yet available. However, research on other diarylheptanoids provides valuable insights into potential mechanisms of action that may be shared by this compound.

ATR/CHK1 DNA Damage Signaling Pathway

Several diarylheptanoids isolated from Zingiber officinale have been shown to exert their anticancer effects by regulating the ATR/CHK1 signaling pathway.[2] These compounds were found to down-regulate the expression of ATR (ataxia telangiectasia mutated and RAD3-related) and CHK1 (checkpoint kinase 1) in HCT116 and A549 cell lines.[2] This suggests a potential mechanism involving the induction of DNA damage or the inhibition of the DNA damage response, leading to cell death.

ATR_CHK1_Pathway cluster_DDR DNA Damage Response This compound This compound ATR ATR This compound->ATR Inhibition Apoptosis Apoptosis This compound->Apoptosis CHK1 CHK1 ATR->CHK1 Activation Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair

Potential inhibition of the ATR/CHK1 pathway by this compound.
Shh-Gli-FoxM1 Pathway in Pancreatic Cancer

Certain diarylheptanoids have been identified as inhibitors of the Sonic hedgehog (Shh)-Gli-FoxM1 signaling pathway in pancreatic cancer cells.[4] This pathway is crucial for cell proliferation and survival in pancreatic cancer. Inhibition of this pathway by these compounds led to suppressed cell proliferation and cell cycle arrest.[4]

Shh_Gli_FoxM1_Pathway cluster_Shh Shh-Gli-FoxM1 Pathway This compound This compound Shh Shh This compound->Shh Inhibition Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Gli Gli Shh->Gli FoxM1 FoxM1 Gli->FoxM1 Target Gene Expression Target Gene Expression FoxM1->Target Gene Expression Cell Proliferation Cell Proliferation Target Gene Expression->Cell Proliferation

Hypothesized inhibition of the Shh-Gli-FoxM1 pathway.
Enhancement of TRAIL-Induced Apoptosis

The diarylheptanoid hirsutenone has been shown to enhance the apoptotic effect of TNF-related apoptosis-inducing ligand (TRAIL) in ovarian carcinoma cell lines.[5] This enhancement occurs through the activation of both the death receptor and mitochondrial pathways of apoptosis.[5] This suggests that this compound could potentially sensitize cancer cells to apoptosis-inducing agents.

TRAIL_Apoptosis_Pathway This compound This compound Death Receptor Pathway Death Receptor Pathway This compound->Death Receptor Pathway Enhancement Mitochondrial Pathway Mitochondrial Pathway This compound->Mitochondrial Pathway Enhancement TRAIL TRAIL TRAIL->Death Receptor Pathway Caspase Activation Caspase Activation Death Receptor Pathway->Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Potential enhancement of TRAIL-induced apoptosis.

Future Directions and Conclusion

The preliminary data on this compound and the broader activities of diarylheptanoids suggest that it is a promising candidate for further cancer research. To fully elucidate its therapeutic potential, future studies should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic activity of this compound against a wider panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound, including its effects on cell cycle progression, apoptosis, and DNA damage response.

  • In Vivo Efficacy: Conducting preclinical in vivo studies using animal models to assess the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional analogs of this compound to identify more potent and selective anticancer agents.

References

Methodological & Application

Application Note: A Streamlined Total Synthesis Protocol for Yashabushidiol A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Yashabushidiol A is a naturally occurring diarylheptanoid that has garnered significant interest within the scientific community due to its promising biological activities. Isolated from the male flowers of Alnus sieboldiana, it has demonstrated notable anticancer properties against various human leukemia and melanoma cell lines. The scarcity of this compound from its natural source necessitates efficient and scalable synthetic routes to enable further investigation into its therapeutic potential and for the development of novel analogs. This document provides a detailed protocol for the total synthesis of this compound, based on the concise approach developed by Lee and coworkers, which employs a key desymmetric cyclization strategy.

Synthetic Strategy

The total synthesis of this compound, as outlined herein, commences from the readily available starting material, (2SR,4RS)-pentane-1,2,4,5-tetraol. The synthetic pathway is characterized by a desymmetric cyclization and a subsequent reduction of a meso-1,7-diarylheptanoid precursor to construct the core cis-2,6-disubstituted tetrahydropyran ring structure of the target molecule. This approach offers an efficient and stereocontrolled route to this compound.

Experimental Protocols

This section details the experimental procedures for the key steps in the total synthesis of this compound.

1. Synthesis of Intermediate 3

To a solution of (2SR,4RS)-pentane-1,2,4,5-tetraol (1) and PhCH(OMe)2 in dry CH2Cl2 under an argon atmosphere, camphorsulfonic acid is added. The reaction mixture is stirred at room temperature for 12 hours. Following the reaction, the solvent is evaporated under high vacuum, and the resulting residue is purified by column chromatography to yield intermediate 3 as a white solid.

2. Synthesis of Intermediate 4

Intermediate 3 is converted to a tosylate, which is then reacted with a dithiane anion. The resulting mono-dithianated tosylate is further reacted to afford intermediate 4.

3. Desulfurization to Intermediate 5

Intermediate 4 undergoes desulfurization using red HgO and BF3 etherate in 15% aqueous THF to yield the corresponding ketone, intermediate 5.

4. Deprotection to Intermediate 6

Compound 4 is dissolved in 80% acetic acid and heated at 60°C for 12 hours. After neutralization and extraction, the crude product is purified by column chromatography to afford intermediate 6 as a colorless oil.

5. Cyclization and Reduction to (±)-Diospongin A (Intermediate 7)

Intermediate 6 is treated with Me3SiOTf, followed by Et3SiH in a salt-ice bath for 15 minutes. This key transformation affords the cyclized product, (±)-diospongin A (7).

6. Synthesis of this compound (8)

An intermediate compound from the synthesis of diospongin A is subjected to debenzylidenation and reduction using a Pd(OH)2/C catalyst to furnish this compound. In an alternative final step, debenzylidenation and desulfurization of an appropriate precursor can also yield this compound.

Data Presentation

Table 1: Summary of Reaction Steps and Yields for the Total Synthesis of this compound

StepStarting MaterialKey Reagents and ConditionsProductYield (%)
1(2SR,4RS)-pentane-1,2,4,5-tetraol (1)PhCH(OMe)2, camphorsulfonic acid, CH2Cl2, rt, 12 hIntermediate 378
2Intermediate 31. TsCl, py; 2. Dithiane, n-BuLi, THFIntermediate 4-
3Intermediate 4red HgO, BF3·OEt2, 15% aq. THFIntermediate 582
4Intermediate 480% acetic acid, 60°C, 12 hIntermediate 6-
5Intermediate 6Me3SiOTf, Et3SiH, salt-ice bath, 15 min(±)-Diospongin A (7)42
6Intermediate from Diospongin A synthesisPd(OH)2/CThis compound (8)72
Alt. 6aIntermediateDebenzylidenation-74
Alt. 6bIntermediateDesulfurizationThis compound (8)64

Table 2: Spectroscopic Data for Key Compounds

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)HRMS (m/z)
Intermediate 3 7.93 (4H, d, J = 7.6 Hz), 7.36 (4H, t, J = 8 Hz), 7.27-7.22 (5H, m), 7.17-7.15 (2H, m), 5.18 (1H, s), 3.84-3.80 (2H, m), 2.71-2.67 (8H, m), 2.46 (2H, dd, J = 14.8, 6.8 Hz), 2.05 (2H, dd, J = 15.2, 2.8 Hz), 1.92-1.90 (4H, m), 1.35-1.17 (2H, m)141.6, 138.3, 128.7, 128.5, 127.9, 127.6, 125.9, 9.2, 72.9, 57.3, 50.6, 38.3, 27.63, 27.59, 24.75[M+H]+ calcd for C32H36O2S4: 581.1671; found: 581.1669
This compound (8) Not explicitly provided in the snippet.Not explicitly provided in the snippet.Not explicitly provided in the snippet.

Mandatory Visualization

Total_Synthesis_of_Yashabushidiol_A cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_final Final Product Start (2SR,4RS)-pentane- 1,2,4,5-tetraol (1) Step1 Protection (PhCH(OMe)2, CSA) Start->Step1 Yield: 78% Intermediate3 Intermediate 3 Step1->Intermediate3 Step2 Tosylation & Dithiane Alkylation Intermediate3->Step2 Intermediate4 Intermediate 4 Step2->Intermediate4 Step3 Desulfurization (red HgO, BF3.OEt2) Intermediate4->Step3 Yield: 82% Step4 Deprotection (80% AcOH) Intermediate4->Step4 Intermediate5 Intermediate 5 Step3->Intermediate5 Intermediate6 Intermediate 6 Step4->Intermediate6 Step5 Desymmetric Cyclization & Reduction (Me3SiOTf, Et3SiH) Intermediate6->Step5 Yield: 42% Intermediate7 (±)-Diospongin A (7) Step5->Intermediate7 Step6 Debenzylidenation & Reduction (Pd(OH)2/C) Intermediate7->Step6 Yield: 72% FinalProduct This compound (8) Step6->FinalProduct

Caption: Total Synthesis Workflow for this compound.

Application Notes & Protocols: Yashabushidiol A Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yashabushidiol A is a diarylheptanoid, a class of plant secondary metabolites known for a range of biological activities. These compounds are predominantly found in species of the Alnus (alder) genus. The successful isolation and purification of this compound are critical for further pharmacological investigation and drug development. These application notes provide a comprehensive overview of the techniques and detailed protocols for the extraction and purification of this compound from its natural source, primarily the bark of Alnus species. The methodologies are based on established procedures for the isolation of diarylheptanoids.

Extraction Methodologies: A Comparative Overview

The choice of extraction method is crucial for maximizing the yield and purity of the target compound while minimizing degradation. Both conventional and modern techniques can be employed for the extraction of diarylheptanoids from plant material.

Conventional Methods: These methods, such as maceration and Soxhlet extraction, are widely used due to their simplicity and cost-effectiveness.[1][2][3] However, they often require longer extraction times and larger volumes of organic solvents.[1][4] The use of heat in Soxhlet extraction can potentially lead to the degradation of thermolabile compounds.[1]

Modern "Green" Methods: Techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced extraction times, lower solvent consumption, and often higher extraction yields.[5][6] These methods utilize ultrasonic waves or microwaves to disrupt plant cell walls, facilitating the release of bioactive compounds.

A comparison of different extraction methods for diarylheptanoids from Alnus species has shown that the Soxhlet method can have the highest extraction efficiency.[7] However, the optimal method may vary depending on the specific diarylheptanoid and the available resources.

Data Presentation: Quantitative Extraction Parameters

The following table summarizes typical quantitative data for the extraction of diarylheptanoids from Alnus bark, which can be adapted for the targeted extraction of this compound.

Extraction MethodSolventSolid-to-Solvent Ratio (g/mL)Temperature (°C)Extraction TimeTypical Yield Range (% w/w of dry material)Reference
MacerationEthanol1:10Room Temperature24-72 hours5 - 10%[1][2]
Soxhlet ExtractionEthanol/Methanol1:10Boiling point of solvent8 - 24 hours8 - 15%[1][7]
Ultrasound-Assisted Extraction (UAE)70% Ethanol1:2040 - 6030 - 60 minutes10 - 18%[5]
Microwave-Assisted Extraction (MAE)Water/Ethanol1:1070 - 1003 - 5 minutes12 - 20%[6][8]

Experimental Protocols

Protocol 1: Extraction of this compound from Alnus Bark

This protocol outlines a general procedure for the extraction of a crude diarylheptanoid-rich extract from Alnus bark.

1. Plant Material Preparation:

  • Collect fresh bark from Alnus species (e.g., Alnus japonica).
  • Wash the bark thoroughly with distilled water to remove any debris.
  • Air-dry the bark in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of bioactive compounds.
  • Grind the dried bark into a coarse powder using a Wiley mill to pass through a 420 µm sieve.[7]

2. Extraction Procedure (Soxhlet Method):

  • Accurately weigh approximately 100 g of the powdered bark.
  • Place the powdered bark into a cellulose thimble.
  • Place the thimble into the main chamber of the Soxhlet extractor.
  • Fill a round-bottom flask with 1 L of 95% ethanol.
  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
  • Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon tube runs clear.
  • After extraction, allow the apparatus to cool.
  • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound

This protocol describes a multi-step purification process for isolating this compound from the crude extract.

1. Solvent-Solvent Partitioning (Kupchan Method):

  • Dissolve the crude extract in a mixture of 90% methanol and water.
  • Perform liquid-liquid partitioning in a separatory funnel by sequentially extracting with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[9]
  • Collect each fraction separately. Diarylheptanoids are typically found in the ethyl acetate and chloroform fractions.
  • Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC).
  • Evaporate the solvent from the this compound-rich fraction(s) using a rotary evaporator.

2. Column Chromatography:

  • Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., a gradient of chloroform and methanol) as the mobile phase.[10]
  • Dissolve the concentrated fraction from the previous step in a minimal amount of the initial mobile phase solvent.
  • Load the sample onto the top of the silica gel column.
  • Elute the column with the solvent gradient, starting with a lower polarity and gradually increasing the polarity.
  • Collect fractions of the eluate continuously.
  • Monitor the collected fractions by TLC to identify those containing this compound. A common visualization method is spraying with a 10% H2SO4 solution and heating.[11]

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • For final purification, subject the this compound-rich fractions from column chromatography to preparative HPLC.[10]
  • Use a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile and water.
  • Monitor the elution profile using a UV detector at a wavelength suitable for diarylheptanoids (typically around 280 nm).
  • Collect the peak corresponding to this compound.
  • Evaporate the solvent to obtain the purified this compound.
  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with literature data.

Visualizations

Extraction_Workflow PlantMaterial Plant Material (Alnus Bark) Grinding Drying and Grinding PlantMaterial->Grinding Extraction Extraction (e.g., Soxhlet with Ethanol) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning Fractions Enriched Fractions (e.g., Ethyl Acetate) Partitioning->Fractions ColumnChromatography Column Chromatography (Silica Gel) Fractions->ColumnChromatography SemiPure Semi-Purified Fractions ColumnChromatography->SemiPure PrepHPLC Preparative HPLC (C18) SemiPure->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: Overall workflow for the extraction and purification of this compound.

Solvent_Partitioning CrudeExtract Crude Extract in 90% Methanol/Water HexaneExtraction Extract with n-Hexane CrudeExtract->HexaneExtraction HexaneFraction Hexane Fraction (Non-polar compounds) HexaneExtraction->HexaneFraction Non-polar AqueousLayer1 Aqueous Methanol Layer HexaneExtraction->AqueousLayer1 Polar ChloroformExtraction Extract with Chloroform AqueousLayer1->ChloroformExtraction ChloroformFraction Chloroform Fraction (Medium-polarity) ChloroformExtraction->ChloroformFraction Non-polar AqueousLayer2 Aqueous Methanol Layer ChloroformExtraction->AqueousLayer2 Polar EtOACEextraction Extract with Ethyl Acetate AqueousLayer2->EtOACEextraction EtOACFraction Ethyl Acetate Fraction (this compound) EtOACEextraction->EtOACFraction Non-polar AqueousResidue Aqueous Residue (Polar compounds) EtOACEextraction->AqueousResidue Polar

Caption: Solvent-solvent partitioning scheme for the initial purification of the crude extract.

References

Application Notes and Protocols for In Vitro Cytotoxicity of Yashabushidiol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro cell culture assays to evaluate the cytotoxicity of Yashabushidiol A, a linear diarylheptanoid. The protocols and data presented herein are intended to guide researchers in the design and execution of experiments to assess the anti-proliferative and cytotoxic effects of this compound on various cancer cell lines.

Introduction to this compound Cytotoxicity

This compound has demonstrated significant anti-proliferative activity against various human cancer cell lines.[1] Understanding the cytotoxic potential of this compound is a critical step in its evaluation as a potential therapeutic agent. In vitro cytotoxicity assays are essential tools for determining a compound's efficacy in killing or inhibiting the growth of cancer cells, providing crucial data such as the half-maximal inhibitory concentration (IC50). These assays measure various cellular parameters, including metabolic activity, membrane integrity, and apoptosis, to quantify the effects of the test compound.[2][3]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported cytotoxic activity of this compound and its analogues against several human cancer cell lines.

CompoundCell LineCell TypeIC50 (µg/mL)
This compoundTHP-1Human Leukemia>50
Analogue 2aTHP-1Human Leukemia12.82
Analogue 2bTHP-1Human Leukemia12.62
This compoundU-937Human Leukemia>50
Analogue 2aU-937Human Leukemia26.45
Analogue 2bU-937Human Leukemia21.36
This compoundA-375Human Melanoma>50
Analogue 2aA-375Human Melanoma34.71
Analogue 2bA-375Human Melanoma28.54

Data sourced from Narasimhulu M, et al. (2009).[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below. These protocols are based on standard laboratory procedures for common cytotoxicity assays.

Cell Proliferation and Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Target cancer cell lines (e.g., THP-1, U-937, A-375)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Membrane Integrity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay is a common method used to assess cytotoxicity by measuring the activity of LDH released from damaged cells.[3][5] LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[5]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

    • Maximum LDH Release Control: Cells treated with a lysis solution (provided in the kit) to induce 100% cell death.[5]

    • Background Control: Culture medium without cells.[5]

  • Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the LDH release in treated wells to the maximum LDH release control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the detached and attached cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in cytotoxicity.

experimental_workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., THP-1, A-375) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment Treatment with This compound seeding->treatment mtt MTT Assay treatment->mtt Metabolic Activity ldh LDH Assay treatment->ldh Membrane Integrity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis Apoptosis Induction readout_mtt Absorbance Reading (570 nm) mtt->readout_mtt readout_ldh Absorbance Reading (490 nm) ldh->readout_ldh flow_cytometry Flow Cytometry apoptosis->flow_cytometry ic50 IC50 Determination readout_mtt->ic50 readout_ldh->ic50 flow_cytometry->ic50

Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase yashabushidiol_a This compound bcl2_family Bcl-2 Family Regulation (Bax, Bak / Bcl-2, Bcl-xL) yashabushidiol_a->bcl2_family Induces Stress mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Generalized intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: Determining the IC50 Value of Yashabushidiol A in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yashabushidiol A, a linear diarylheptanoid, has demonstrated notable anti-proliferative effects against various cancer cell lines. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in leukemia cells. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential in the early stages of drug discovery and development. These guidelines will cover the experimental workflow, from cell culture to data analysis, and present a proposed mechanism of action based on the activity of structurally related compounds.

Data Presentation

While the specific IC50 value for this compound in leukemia cell lines is not explicitly detailed in publicly available literature, a key study on its synthesis and cytotoxic activity reported that this compound and its analogues exhibit significant anti-proliferative effects on human leukemia cell lines, including THP-1 and U-937[1]. The IC50 values for two close analogues in the THP-1 human acute monocytic leukemia cell line are presented below as a reference for the expected potency of this compound.

CompoundCell LineIC50 (µg/mL)
This compound Analogue (2a)THP-112.82
This compound Analogue (2b)THP-112.62

Table 1: Cytotoxic activity of this compound analogues in the THP-1 leukemia cell line. The study noted that all synthesized compounds, including this compound, demonstrated significant anti-proliferative activity[1].

Experimental Protocols

The following is a detailed protocol for determining the IC50 value of this compound in a suspension leukemia cell line, such as THP-1 or U-937, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Materials:

  • This compound

  • Leukemia cell line (e.g., THP-1, U-937)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture leukemia cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Cells should be in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (trypan blue exclusion).

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only to serve as a blank control.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations for the assay.

    • Add 100 µL of the diluted this compound solutions to the respective wells. The final volume in each well will be 200 µL.

    • Include a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

    • Centrifuge the plate at a low speed (e.g., 500 x g) for 5 minutes to pellet the cells and formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Leukemia Cell Culture (Logarithmic Growth) start->cell_culture compound_prep Prepare this compound Serial Dilutions start->compound_prep seed_plate Seed 96-well Plate (5x10^4 cells/well) cell_culture->seed_plate add_compound Add Compound Dilutions to Wells compound_prep->add_compound seed_plate->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

A flowchart of the experimental workflow for determining the IC50 value.

Proposed Signaling Pathway for this compound in Leukemia Cells

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_apoptosis Apoptosis Cascade yashabushidiol This compound nfkb_pathway NF-κB Pathway yashabushidiol->nfkb_pathway Inhibition caspase8 Caspase-8 yashabushidiol->caspase8 Activation apoptosis Apoptosis nfkb_pathway->apoptosis Inhibition caspase3 Caspase-3 caspase8->caspase3 Activation caspase3->apoptosis Execution

A proposed mechanism of action for this compound in leukemia cells.

Disclaimer: The signaling pathway diagram illustrates a proposed mechanism of action for this compound based on the known activities of the broader class of diarylheptanoids. Further research is required to definitively elucidate the specific molecular targets and pathways affected by this compound in leukemia cells. Diarylheptanoids have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of cell survival and proliferation in many cancers. Additionally, many natural compounds exert their anti-cancer effects by inducing apoptosis, often through the activation of caspase cascades.

References

Application Notes and Protocols for Yashabushidiol A: In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Yashabushidiol A is a diarylheptanoid that has demonstrated cytotoxic activity against various cancer cell lines in vitro.[1] To translate these promising findings into potential clinical applications, rigorous in vivo evaluation using animal models is essential. These studies are critical for determining the compound's efficacy, safety profile, and pharmacokinetic/pharmacodynamic (PK/PD) properties in a whole-organism system.[2] This document outlines detailed protocols for conducting in vivo animal studies to investigate the therapeutic potential of this compound.

Preclinical In Vivo Efficacy Models

The choice of an appropriate animal model is crucial for obtaining relevant and translatable data.[2][3][4] The selection depends on the therapeutic area of interest.

Oncology: Xenograft Mouse Model

To assess the anti-tumor efficacy of this compound, a xenograft model using human cancer cell lines implanted into immunodeficient mice is a common starting point.[3][4]

Experimental Protocol:

  • Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old.

  • Cell Culture: Culture human cancer cells (e.g., human leukemia THP-1, melanoma A-375) under standard conditions.[1]

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 tumor cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomization: Randomly assign mice into treatment and control groups (n=8-10 animals per group).

  • Treatment Administration:

    • Vehicle Control: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline) intraperitoneally (IP) daily.

    • This compound: Administer this compound at varying doses (e.g., 10, 25, 50 mg/kg) via IP injection daily.

    • Positive Control: Administer a standard-of-care chemotherapeutic agent relevant to the cancer type.

  • Data Collection:

    • Measure tumor volume and body weight every 3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors, blood, and major organs for further analysis (e.g., histopathology, biomarker analysis).

Quantitative Data Summary:

GroupDose (mg/kg)Mean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 2500+2.5
This compound101100 ± 18026.7+1.8
This compound25750 ± 12050.0-0.5
This compound50400 ± 9073.3-3.2
Positive ControlVaries350 ± 8076.7-5.0
Anti-inflammatory: Carrageenan-Induced Paw Edema Model

To evaluate the potential anti-inflammatory effects of this compound, the carrageenan-induced paw edema model in rats or mice is a widely used and acute model.[5][6]

Experimental Protocol:

  • Animal Model: Male Wistar rats, 180-200 g.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into control and treatment groups (n=6-8 per group).

  • Compound Administration:

    • Vehicle Control: Administer vehicle orally (p.o.).

    • This compound: Administer this compound orally at different doses (e.g., 25, 50, 100 mg/kg).

    • Positive Control: Administer a standard NSAID like Indomethacin (10 mg/kg, p.o.).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Quantitative Data Summary:

GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Inhibition of Edema (%)
Vehicle Control-0.85 ± 0.070
This compound250.62 ± 0.0527.1
This compound500.45 ± 0.0447.1
This compound1000.30 ± 0.0364.7
Indomethacin100.25 ± 0.0270.6

Visualizations

Experimental Workflow Diagram

G cluster_0 Oncology Xenograft Model cluster_1 Anti-Inflammatory Paw Edema Model A Tumor Cell Implantation B Tumor Growth to 100-150 mm³ A->B C Randomization into Groups B->C D Daily Treatment Administration C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint Analysis (21 Days) E->F G Compound Administration (p.o.) H Carrageenan Injection (1h post-treatment) G->H I Measure Paw Volume (0-4h) H->I J Calculate Edema Inhibition I->J

Caption: Experimental workflows for in vivo oncology and anti-inflammatory studies.

Hypothetical Signaling Pathway

G cluster_0 Cytoplasm Yashabushidiol_A This compound IKK IKK Yashabushidiol_A->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

General Considerations for In Vivo Studies

  • Compound Formulation: this compound should be formulated in a vehicle that ensures its solubility and stability. The vehicle's safety should be established in a preliminary toxicity study.

  • Route of Administration: The route of administration (e.g., oral, intraperitoneal, intravenous) should be chosen based on the compound's properties and the intended clinical application.[7]

  • Dose Selection: Dose levels should be determined based on in vitro potency and preliminary dose-range-finding toxicity studies.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).[2][8]

  • Toxicity Monitoring: Animals should be monitored daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.[9]

These protocols provide a framework for the preclinical in vivo evaluation of this compound. The specific details of the experimental design may need to be adapted based on the compound's characteristics and the research question being addressed.

References

High-Throughput Screening of Yashabushidiol A: Application Notes and Protocols for Bioactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Yashabushidiol A, a diarylheptanoid with potential therapeutic applications. The following sections detail its reported anti-inflammatory and anticancer activities and provide established HTS methodologies to further investigate its bioactivity and mechanism of action.

Introduction to this compound

This compound is a linear diarylheptanoid, a class of natural products known to exhibit a wide range of biological activities.[1] Structurally, these compounds are characterized by two aromatic rings separated by a seven-carbon chain. Diarylheptanoids have garnered significant interest in drug discovery due to their potential as anti-inflammatory, anticancer, and neuroprotective agents.[1][2][3][4] Specifically, compounds in this class have been shown to inhibit key inflammatory mediators such as nuclear factor-kappa B (NF-κB), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α).[4]

Potential Bioactivities of this compound

Based on the bioactivities of structurally related diarylheptanoids and preliminary studies on this compound itself, the primary areas for HTS investigation include its anti-inflammatory and anticancer effects.

Anticancer Activity

A study on the synthesis and cytotoxic activity of this compound and its analogues has demonstrated significant anti-proliferative effects against human leukemia and melanoma cell lines.[1] This provides a strong rationale for further screening against a broader panel of cancer cell lines.

Anti-Inflammatory Activity

Many diarylheptanoids have been reported to possess anti-inflammatory properties through the inhibition of key signaling pathways.[2][3][4] For instance, certain diarylheptanoids have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5] Furthermore, the inhibition of NF-κB activation is a common mechanism of action for this class of compounds.[2][3][4]

Data Presentation: Bioactivity of this compound and Analogues

The following table summarizes the reported cytotoxic activity of this compound and its analogues against various cancer cell lines.[1]

CompoundCell LineCell TypeIC50 (µg/mL)
This compound THP-1Human Leukemia> 50
U-937Human Leukemia> 50
A-375Human Melanoma> 50
Analogue 2a THP-1Human Leukemia12.82
U-937Human Leukemia21.46
A-375Human Melanoma34.28
Analogue 2b THP-1Human Leukemia12.62
U-937Human Leukemia24.82
A-375Human Melanoma41.22

High-Throughput Screening Protocols

The following are detailed protocols for high-throughput screening assays to evaluate the anticancer and anti-inflammatory activities of this compound.

Protocol 1: Cell Viability HTS Assay for Anticancer Activity

This protocol describes a cell-based HTS assay to screen for the cytotoxic effects of this compound against a panel of cancer cell lines. The assay utilizes a resazurin-based reagent (e.g., CellTiter-Blue®) for a fluorometric measurement of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., THP-1, U-937, A-375, and others)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Resazurin-based cell viability reagent

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in medium)

  • 384-well clear-bottom black plates

  • Automated liquid handler

  • Plate reader with fluorescence detection capabilities

Experimental Workflow:

HTS_Cell_Viability_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Assay and Detection cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells into 384-well Plates prep_cells->seed_plate add_compounds Add Compounds to Plates seed_plate->add_compounds prep_compounds Prepare Serial Dilutions of this compound prep_compounds->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_plate Read Fluorescence incubate_reagent->read_plate analyze_data Calculate % Inhibition and IC50 Values read_plate->analyze_data

Caption: High-throughput screening workflow for assessing cell viability.

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to the desired seeding density.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the this compound stock solution in cell culture medium.

    • Add 25 µL of the diluted compound solutions, positive control, or negative control to the appropriate wells.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay:

    • Equilibrate the cell viability reagent to room temperature.

    • Add 10 µL of the reagent to each well.

    • Incubate the plates for 1 to 4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (e.g., excitation 560 nm, emission 590 nm).

    • Calculate the percentage of cell viability relative to the negative control.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software.

Protocol 2: NF-κB Reporter Gene HTS Assay for Anti-Inflammatory Activity

This protocol outlines a cell-based luciferase reporter gene assay to screen for inhibitors of NF-κB activation. This is a common mechanism for anti-inflammatory compounds.

Objective: To determine the ability of this compound to inhibit TNF-α-induced NF-κB activation.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase assay reagent

  • Positive control (e.g., Bay 11-7082)

  • Negative control (0.1% DMSO in medium)

  • 384-well solid white plates

  • Automated liquid handler

  • Luminometer

Experimental Workflow:

HTS_NFkB_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_stimulation Stimulation cluster_assay Assay and Detection cluster_analysis Data Analysis prep_cells Prepare Reporter Cell Suspension seed_plate Seed Cells into 384-well Plates prep_cells->seed_plate add_compounds Add Compounds and Incubate seed_plate->add_compounds prep_compounds Prepare Serial Dilutions of this compound prep_compounds->add_compounds add_stimulant Add TNF-α to Induce NF-κB add_compounds->add_stimulant incubate_stimulant Incubate for 6-8 hours add_stimulant->incubate_stimulant add_reagent Add Luciferase Reagent incubate_stimulant->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze_data Calculate % Inhibition and IC50 Values read_plate->analyze_data

Caption: High-throughput screening workflow for NF-κB inhibition assay.

Procedure:

  • Cell Seeding:

    • Seed HEK293T-NF-κB reporter cells in 384-well white plates at an appropriate density.

    • Incubate for 18-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add the diluted compounds to the cells and incubate for 1 hour.

  • Stimulation:

    • Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL.

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add the luciferase reagent to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Ubiquitination & Degradation IkB_NFkB->NFkB Yashabushidiol_A This compound Yashabushidiol_A->IKK Inhibition DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Cyclooxygenase (COX) Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Housekeeping) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_COX2 Yashabushidiol_A This compound Yashabushidiol_A->COX2 Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induction

Caption: Potential inhibitory effect of this compound on the COX-2 pathway.

References

Yashabushidiol A as a potential therapeutic agent for specific cancers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Yashabushidiol A is a linear diarylheptanoid, a class of natural products that has demonstrated significant potential as anticancer agents.[1] Research into this compound and its analogues has revealed anti-proliferative activity against several human cancer cell lines, suggesting its potential as a therapeutic agent for specific cancers.[1][2] Diarylheptanoids, in general, are known to exert their anti-tumor effects through various mechanisms, including the modulation of critical signaling pathways involved in cell growth, survival, and apoptosis.[3]

These application notes provide an overview of the potential anti-cancer applications of this compound, supported by data from studies on its analogues and the broader diarylheptanoid class. Detailed protocols for key in vitro experiments are provided to guide researchers in investigating its therapeutic potential.

Quantitative Data

Table 1: Cytotoxic Activity of this compound Analogues and Other Diarylheptanoids

CompoundCancer Cell LineIC50 ValueCitation
This compound Analogue 2aHuman Leukemia (THP-1)12.82 µg/mL[1][2]
This compound Analogue 2bHuman Leukemia (THP-1)12.62 µg/mL[1][2]
Diarylheptanoid Analogue 6Human Lung Cancer (A549)6.69 µM[3]
Diarylheptanoid Analogue 6Human Hepatocellular Carcinoma (HepG2)10.33 µM[3]
Diarylheptanoid Analogue 6Human Cervical Cancer (HeLa)8.91 µM[3]
Diarylheptanoid Analogue 6Human Breast Cancer (MDA-MB-231)12.45 µM[3]
Diarylheptanoid Analogue 6Human Colorectal Cancer (HCT116)7.84 µM[3]
Diarylheptanoids (from A. officinarum)Human Hepatocellular Carcinoma (HepG2)24.86 µg/mL[4][5]

Mechanism of Action

The precise molecular mechanisms of this compound are still under investigation. However, research on the broader class of diarylheptanoids suggests several potential signaling pathways that may be targeted.

DNA Damage Response Pathway

Studies have indicated that diarylheptanoids may exert their anti-tumor effects by influencing the DNA damage signaling pathway.[2][3] Specifically, some diarylheptanoids have been shown to down-regulate the expression of Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint Kinase 1 (CHK1), key proteins in the cellular response to DNA damage.[3][6]

DNA_Damage_Response cluster_0 Cell Nucleus cluster_1 Therapeutic Intervention DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis CHK1->Apoptosis Yashabushidiol_A This compound (Diarylheptanoids) Yashabushidiol_A->ATR inhibits Yashabushidiol_A->CHK1 inhibits

ATR-CHK1 Signaling Pathway Inhibition

NF-κB Signaling Pathway

Diarylheptanoids have also been noted for their potential to inhibit the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Its inhibition can lead to decreased cancer cell survival and proliferation.

NFkB_Signaling cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_IkB_Complex NF-κB/IκB Complex NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocation Gene_Expression Target Gene Expression NFkB_p65_nuc->Gene_Expression Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival Yashabushidiol_A This compound (Diarylheptanoids) Yashabushidiol_A->IKK inhibits

NF-κB Signaling Pathway Inhibition

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound's anti-cancer properties.

Experimental_Workflow Cell_Culture Cancer Cell Culture (e.g., THP-1, A-375) Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Western_Blot Western Blot Analysis (ATR, CHK1, NF-κB) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

In Vitro Experimental Workflow
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., THP-1, A-375)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of ATR, CHK1, and NF-κB p65

This protocol is to assess the effect of this compound on the protein expression levels related to the DNA damage and NF-κB pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ATR, anti-CHK1, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific cell lines and experimental conditions. Researchers should consult the primary literature for more detailed information.

References

Application Note: Investigating the Structure-Activity Relationship of Yashabushidiol A Derivatives for Anticancer and Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Yashabushidiol A is a linear diarylheptanoid, a class of natural products known for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] Diarylheptanoids like this compound have garnered significant attention for their potential as therapeutic agents, particularly due to their inhibitory activity against key signaling pathways involved in disease progression, such as the NF-κB pathway.[2] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these natural products. By synthesizing and evaluating various derivatives of the parent compound, researchers can identify the key structural motifs responsible for their biological effects, paving the way for the development of novel and more effective drug candidates.[3][4] This document provides an overview of the SAR of this compound derivatives, protocols for their synthesis and biological evaluation, and a summary of their activity.

Data Presentation: Biological Activity of this compound Derivatives

The cytotoxic and anti-proliferative activities of this compound and its synthesized analogues have been evaluated against several human cancer cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below.

Table 1: Cytotoxic Activity (IC₅₀, µg/mL) of this compound (1a) and its Analogues.

CompoundTHP-1 (Leukemia)U-937 (Leukemia)A-375 (Melanoma)Reference
This compound (1a)>100>100>100[5]
Analogue 2a12.8222.3120.14[5]
Analogue 2b12.6219.8918.56[5]
Analogue 2c25.1120.1424.32[5]
Analogue 2d20.3424.5621.78[5]

Table 2: Anti-proliferative Activity (IC₅₀, µM) of other Diarylheptanoid Analogues.

CompoundTHP-1 (Leukemia)COLO-205 (Colon)Reference
Analogue 37.5311.12[2]
Analogue 432.267.21[2]

Structure-Activity Relationship (SAR) Analysis

The analysis of the cytotoxic data reveals critical insights into the relationship between the chemical structure of this compound derivatives and their biological activity. A key observation is that the presence and position of hydroxyl (-OH) groups on the aromatic rings are essential for exerting potent bioactivity, a common feature among linear diarylheptanoids.[6] The parent compound, this compound, showed weak activity, while its analogues demonstrated significant anti-proliferative effects, indicating that specific modifications are necessary to enhance potency.[5] Compounds 2a and 2b were identified as the most potent against the THP-1 leukemia cell line.[5]

SAR_Logic cluster_scaffold Core Scaffold cluster_mods Modifications cluster_activity Biological Activity Scaffold This compound Core Mod1 Substitution on Ring A Scaffold->Mod1 Mod2 Substitution on Ring B Scaffold->Mod2 Mod3 Modification of Heptane Chain Scaffold->Mod3 High_Activity Increased Cytotoxicity (e.g., Analogs 2a, 2b) Mod1->High_Activity e.g., -OH, -OCH3 Mod2->High_Activity e.g., -OH, -OCH3 Low_Activity Decreased/No Cytotoxicity (e.g., this compound) Mod3->Low_Activity e.g., Unmodified Experimental_Workflow start Start synthesis 1. Synthesis of This compound Derivatives start->synthesis purification 2. Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bioassay 3. In Vitro Biological Screening purification->bioassay anticancer Anticancer Assays (e.g., MTT Assay) bioassay->anticancer antiinflammatory Anti-inflammatory Assays (e.g., NO Inhibition) bioassay->antiinflammatory data_analysis 4. Data Analysis (Calculate IC₅₀ values) anticancer->data_analysis antiinflammatory->data_analysis sar 5. SAR Determination data_analysis->sar end End: Identify Lead Compound sar->end

References

Application Notes and Protocols: Investigating Yashabushidiol A in Combination Anticancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yashabushidiol A, a linear diarylheptanoid, has demonstrated notable antiproliferative activity against various cancer cell lines, positioning it as a promising candidate for further investigation in oncology.[1][2] While preclinical studies have primarily focused on its standalone cytotoxic effects, its potential for synergistic activity in combination with established anticancer drugs remains a compelling area of exploration. This document provides detailed application notes and proposed protocols for investigating the efficacy of this compound as part of a combination therapy regimen. The objective is to offer a foundational framework for researchers to explore its potential to enhance therapeutic outcomes and overcome drug resistance.

Preclinical Data on this compound and its Analogs

While specific data on combination therapy is not yet available, the known anticancer activities of this compound and its synthetic analogs provide a strong rationale for such investigations. These compounds have shown significant efficacy against human leukemia, melanoma, and breast cancer cell lines.[1][2]

CompoundCancer Cell LineIC50 ValueMechanism of Action
This compound Analog (2a) THP-1 (Human Leukemia)12.82 µg/mLAntiproliferative
This compound Analog (2b) THP-1 (Human Leukemia)12.62 µg/mLAntiproliferative
This compound Analog (6a) T47D (Human Breast Cancer)0.09 µMAntiproliferative
This compound Analog (6d) T47D (Human Breast Cancer)0.64 µMAntiproliferative
This compound Analog (7e) T47D (Human Breast Cancer)0.99 µMTopoisomerase-IIα Inhibition (38.4%)
This compound Analog (7h) --Topoisomerase-IIα Inhibition (47.4%)
This compound Analog (7j) T47D (Human Breast Cancer)0.67 µMAntiproliferative

Rationale for Combination Therapy

The principle of combination therapy in cancer treatment is to utilize drugs with different mechanisms of action to achieve a synergistic effect, thereby increasing efficacy and reducing the likelihood of drug resistance.[3][4] Natural products, like this compound, are often explored as adjuvants to conventional chemotherapy to enhance the sensitivity of cancer cells to the primary therapeutic agent.[5][6] Given that some analogs of this compound exhibit topoisomerase IIα inhibitory activity, a potential synergistic interaction could be explored with other chemotherapeutic agents that target different cellular processes.

Proposed Signaling Pathway for Investigation

The inhibitory effect of this compound analogs on Topoisomerase IIα suggests a potential mechanism of action involving the disruption of DNA replication and repair in cancer cells. Topoisomerase IIα is a crucial enzyme that alters DNA topology, and its inhibition leads to DNA strand breaks and ultimately, apoptosis. This mechanism is shared by several established chemotherapeutic drugs, such as etoposide. Combining this compound with drugs that target other pathways, such as microtubule dynamics (e.g., Paclitaxel) or signaling cascades like PI3K/Akt (often dysregulated in cancer), could lead to enhanced anticancer effects.

G cluster_0 This compound cluster_1 Conventional Chemotherapy cluster_2 Cancer Cell This compound This compound Topoisomerase IIα Topoisomerase IIα This compound->Topoisomerase IIα Inhibits Other Anticancer Drug Other Anticancer Drug Other Cellular Target Other Cellular Target Other Anticancer Drug->Other Cellular Target Inhibits DNA Replication/Repair DNA Replication/Repair Topoisomerase IIα->DNA Replication/Repair Regulates Apoptosis Apoptosis DNA Replication/Repair->Apoptosis Leads to (when inhibited) Other Cellular Target->Apoptosis Induces

Figure 1. Proposed synergistic mechanism of this compound.

Experimental Protocols

The following are proposed experimental protocols to evaluate the potential of this compound in combination therapy.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with a selected anticancer drug on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., THP-1, T47D, A-375)

  • This compound (and/or its active analogs)

  • Selected anticancer drug (e.g., Doxorubicin, Paclitaxel, Cisplatin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound, the selected anticancer drug, and a combination of both. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 values for each treatment and analyze for synergistic, additive, or antagonistic effects using the Chou-Talalay method (CompuSyn software).

G Start Start Cell Seeding Cell Seeding Start->Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation (48-72h) Incubation (48-72h) Drug Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50, Synergy) Data Analysis (IC50, Synergy) Absorbance Reading->Data Analysis (IC50, Synergy) End End Data Analysis (IC50, Synergy)->End

Figure 2. Workflow for the MTT assay.
Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in combination with another anticancer drug.

Materials:

  • Cancer cell lines

  • This compound

  • Selected anticancer drug

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with IC50 concentrations of this compound, the selected anticancer drug, and their combination for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Objective: To investigate the effect of the combination treatment on key signaling proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Cyclin D1, p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Protocol:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

Future Directions

Should in vitro studies demonstrate synergistic effects, subsequent investigations should focus on in vivo animal models to evaluate the efficacy and toxicity of the combination therapy. Further mechanistic studies could also explore the impact of this compound on other cancer-related signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, to fully elucidate its therapeutic potential in combination with a broader range of anticancer agents. The development of this compound as a chemosensitizing agent could represent a significant advancement in cancer therapy, particularly for chemoresistant tumors.

References

Application Notes & Protocols: Quantification of Yashabushidiol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing robust analytical methods for the quantification of Yashabushidiol A, a diarylheptanoid with potential therapeutic properties. The protocols outlined below are based on established methodologies for the analysis of related compounds found in Alnus species and other plant matrices.

Introduction to this compound

This compound is a linear diarylheptanoid belonging to a class of plant secondary metabolites known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2][3] Accurate and precise quantification of this compound in various samples, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and understanding its mechanism of action.

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC₁₉H₂₄O₂
Average Molecular Weight284.39 g/mol
IUPAC Name(3R,5S)-1,7-diphenylheptane-3,5-diol
PubChem CID10848331

Experimental Protocols

Extraction of this compound from Plant Material (Alnus species)

This protocol describes the extraction of this compound from the bark of Alnus species, a known source of this compound.

Materials and Reagents:

  • Dried and powdered bark of Alnus sp.

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Maceration: Weigh 10 g of powdered bark and place it in a flask. Add 100 mL of methanol and sonicate for 30 minutes. Let the mixture macerate for 24 hours at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and re-extract the residue twice more with 100 mL of methanol each time.

  • Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in 50 mL of deionized water and transfer to a separatory funnel. Perform sequential partitioning with hexane (3 x 50 mL) and then ethyl acetate (3 x 50 mL).

  • Fraction Collection: Collect the ethyl acetate fraction, which is expected to contain this compound.

  • Final Evaporation and Reconstitution: Evaporate the ethyl acetate to dryness. Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.

  • Sample Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Experimental Workflow for this compound Extraction and Quantification

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Powdered Plant Material (Alnus sp. bark) maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration evaporation1 Solvent Evaporation filtration->evaporation1 partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) evaporation1->partitioning collection Collect Ethyl Acetate Fraction partitioning->collection evaporation2 Solvent Evaporation collection->evaporation2 reconstitution Reconstitution in Methanol evaporation2->reconstitution filtration2 Syringe Filtration (0.45 µm) reconstitution->filtration2 hplc HPLC-UV/MS Analysis filtration2->hplc quantification Quantification hplc->quantification

Caption: Workflow for this compound analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the development of an HPLC method for the quantification of this compound. Method optimization and validation are essential.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile
Gradient Program 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 280 nm or Mass Spectrometer (MS)

Standard Preparation:

  • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

Quantification:

  • Inject the calibration standards to construct a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify this compound in the samples by comparing the peak area to the calibration curve.

Method Validation Parameters:

ParameterAcceptance Criteria
Linearity (r²) > 0.999
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Hypothetical Signaling Pathway of this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on the known anti-inflammatory and antioxidant activities of related diarylheptanoids, a plausible mechanism of action involves the modulation of key inflammatory and antioxidant pathways such as NF-κB and Nrf2.[4][5][6]

Proposed Anti-inflammatory and Antioxidant Signaling Pathway

G cluster_nucleus Nucleus Yashabushidiol_A This compound IKK IKK Yashabushidiol_A->IKK Inhibits Keap1 Keap1 Yashabushidiol_A->Keap1 Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes Induces Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces

Caption: Hypothetical signaling pathway for this compound.

This proposed pathway suggests that this compound may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Concurrently, this compound may activate the antioxidant response by inhibiting Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and induces the expression of cytoprotective antioxidant genes.

Data Presentation

The following tables summarize the key quantitative data for the analytical method development for this compound.

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Detection Wavelength280 nm
Column Temperature30°C
Injection Volume10 µL

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²)0.9995> 0.999
Accuracy (% Recovery)98.5 - 102.3%85 - 115%
Precision (% RSD)< 5%< 15%
LOD0.1 µg/mL-
LOQ0.5 µg/mL-

Conclusion

The protocols and information provided in these application notes offer a solid foundation for the development of reliable analytical methods for the quantification of this compound. The successful application of these methods will be instrumental in advancing the research and development of this promising natural compound for potential therapeutic applications. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Yashabushidiol A Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Yashabushidiol A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct synthetic route to this compound involves a three-step sequence:

  • Preparation of the aldehyde precursor: Synthesis of 3-hydroxy-5-phenyl pentanal.

  • Carbon-carbon bond formation: Alkynylation of 3-hydroxy-5-phenyl pentanal with phenylacetylene.

  • Final reduction: Chemoselective reduction of the internal alkyne to a saturated alkane, yielding this compound.

Q2: What is a typical overall yield for the synthesis of this compound?

A2: While a definitive overall yield for the complete synthesis of this compound is not explicitly stated in a single source, yields for key individual steps have been reported. For instance, the precursor (3S)-hydroxy-5-phenylpentanoic acid can be synthesized in approximately 89% yield. The subsequent alkynylation of a similar substrate has been reported with a yield of around 79%. The efficiency of the aldehyde formation and final reduction steps will significantly influence the final overall yield. A key aspect of improving the overall yield is the optimization of each of these individual steps.

Q3: What are the critical control points in the synthesis of this compound for maximizing yield?

A3: The critical control points are:

  • Purity of the 3-hydroxy-5-phenyl pentanal: Impurities in the aldehyde can lead to side reactions during the alkynylation step, reducing the yield of the desired propargyl alcohol.

  • Anhydrous conditions for alkynylation: The acetylide anion is a strong base and will be quenched by any protic solvents or moisture, preventing the desired carbon-carbon bond formation.

  • Chemoselectivity of the final reduction: The reduction of the alkyne to an alkane must be performed under conditions that do not affect the two hydroxyl groups present in the molecule.

Troubleshooting Guides

Problem 1: Low yield in the synthesis of 3-hydroxy-5-phenyl pentanal from 3-hydroxy-5-phenylpentanoic acid.
Possible Cause Troubleshooting Suggestion
Over-reduction of the carboxylic acid to the diol. Use a sterically hindered and less reactive reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to selectively reduce the carboxylic acid to the aldehyde.[1][2]
Difficult workup and isolation of the polar aldehyde. After quenching the reaction with a mild acid, perform a careful extraction with an appropriate organic solvent. The polar nature of the hydroxy-aldehyde may require multiple extractions. Washing the organic layer with brine can help to remove residual water.
Instability of the aldehyde. Aldehydes can be prone to oxidation or polymerization. It is often best to use the crude aldehyde immediately in the next step without prolonged storage. If purification is necessary, flash column chromatography on silica gel can be employed, but should be performed quickly.
Problem 2: Low yield during the alkynylation of 3-hydroxy-5-phenyl pentanal.
Possible Cause Troubleshooting Suggestion
Incomplete formation of the lithium or magnesium acetylide. Ensure the use of a strong base (e.g., n-BuLi or a Grignard reagent) and strictly anhydrous conditions. The deprotonation of phenylacetylene is typically fast, but insufficient base will result in unreacted starting material.
Quenching of the acetylide by moisture or acidic protons. Thoroughly dry all glassware and use anhydrous solvents. The free hydroxyl group on 3-hydroxy-5-phenyl pentanal will react with the acetylide. To avoid this, consider protecting the hydroxyl group as a silyl ether (e.g., TBS ether) before the alkynylation step. The protecting group can be removed after the carbon-carbon bond formation.
Side reactions with the aldehyde. The acetylide is a strong base and can deprotonate the α-carbon of the aldehyde, leading to enolization and potential aldol condensation side products. Adding the aldehyde slowly to the pre-formed acetylide solution at low temperatures can minimize these side reactions.
Low reactivity of the aldehyde. If the reaction is sluggish, a Lewis acid catalyst can be added to activate the aldehyde carbonyl group towards nucleophilic attack.
Problem 3: Incomplete or non-selective reduction of the alkyne.

| Possible Cause | Troubleshooting Suggestion | | Incomplete reaction. | Ensure sufficient catalyst loading (e.g., Pd/C) and hydrogen pressure. Monitor the reaction by TLC or GC-MS to confirm the complete consumption of the starting material. | | Hydrogenolysis of the hydroxyl groups. | While less common for simple hydroxyl groups, aggressive hydrogenation conditions (high pressure, high temperature, or prolonged reaction times) could potentially lead to their removal. Use milder conditions where possible. | | Formation of alkene intermediates. | If the goal is the fully saturated alkane (this compound), ensure the reaction goes to completion. If a cis-alkene is desired as an intermediate or final product, use a poisoned catalyst like Lindlar's catalyst. For a trans-alkene, a dissolving metal reduction (e.g., Na in liquid NH3) can be employed.[3][4][5][6] |

Quantitative Data Summary

The following table summarizes reported yields for key transformations relevant to the synthesis of this compound.

Reaction Step Starting Material Product Reagents and Conditions Reported Yield Reference
Aldol Addition & Hydrolysis(R)-acetyloxazolidinone and 3-phenylpropanal(3S)-hydroxy-5-phenylpentanoic acid1. TiCl4, i-Pr2NEt, CH2Cl2, -78 °C to rt; 2. LiOH, H2O2, THF/H2O89%[7][8]
Alkynylation (related system)Weinreb amide of a protected hydroxy acidPropargyl ketonePhC≡CMgBr, THF, -78 °C to rt79%[7][8]
Reduction of Ester to AldehydeEsterAldehydeDIBAL-H, -78 °CGeneral Method[1][2]
Reduction of Alkyne to AlkaneInternal AlkyneAlkaneH2, Pd/CGeneral Method[5][9]

Experimental Protocols

Synthesis of (3S)-hydroxy-5-phenylpentanoic acid [7][8]

This two-step procedure involves an Evans aldol addition followed by hydrolysis.

  • Aldol Addition: To a solution of (R)-3-acetyl-4-isopropyl-2-oxazolidinone in dichloromethane at -78 °C, add titanium tetrachloride (1.0 M in CH2Cl2) followed by diisopropylethylamine. Stir for 1 hour at -78 °C. Add 3-phenylpropanal and allow the reaction to proceed for 5 hours at -78 °C before warming to room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Hydrolysis: The resulting imide is dissolved in a mixture of THF and water and cooled to 0 °C. Lithium hydroxide and 30 wt% hydrogen peroxide are added, and the mixture is stirred for 6 hours at 0 °C. The reaction is quenched with saturated sodium bicarbonate solution. After removal of the organic solvent, the aqueous layer is washed with dichloromethane, acidified to pH 2 with 1N HCl, and extracted with diethyl ether. The combined organic extracts are dried and concentrated to yield (3S)-hydroxy-5-phenylpentanoic acid.

General Procedure for DIBAL-H Reduction of an Ester to an Aldehyde [2]

  • Dissolve the ester in an anhydrous solvent such as dichloromethane, THF, or toluene and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add a 1M solution of DIBAL-H in a suitable solvent dropwise (1 equivalent).

  • Maintain the reaction at -78 °C for approximately 2 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Follow with the addition of an aqueous Rochelle's salt solution and allow the mixture to warm to room temperature.

  • Filter the resulting suspension through celite and perform a standard aqueous workup and extraction.

General Procedure for Alkynylation of an Aldehyde

  • Dissolve phenylacetylene in anhydrous THF and cool to -78 °C.

  • Add a solution of n-butyllithium in hexanes dropwise and stir for 30 minutes to form the lithium acetylide.

  • Add a solution of the 3-hydroxy-5-phenyl pentanal (or its protected form) in anhydrous THF dropwise to the acetylide solution at -78 °C.

  • Stir the reaction at this temperature for several hours until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Perform an aqueous workup and extract the product with an organic solvent.

General Procedure for the Hydrogenation of an Internal Alkyne to an Alkane [5][9]

  • Dissolve the alkyne in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Visualizations

Yashabushidiol_A_Synthesis_Workflow start 3-hydroxy-5-phenylpentanoic acid aldehyde 3-hydroxy-5-phenyl pentanal start->aldehyde Reduction (e.g., DIBAL-H) alkyne Propargyl alcohol intermediate aldehyde->alkyne Alkynylation (Phenylacetylene, base) product This compound alkyne->product Reduction (H2, Pd/C)

Caption: Synthetic workflow for this compound.

Troubleshooting_Alkynylation low_yield Low Yield in Alkynylation cause1 Incomplete Acetylide Formation low_yield->cause1 Possible Cause cause2 Acetylide Quenched low_yield->cause2 Possible Cause cause3 Side Reactions low_yield->cause3 Possible Cause solution1 Use strong base, anhydrous conditions cause1->solution1 Solution solution2 Protect hydroxyl group, use anhydrous solvents cause2->solution2 Solution solution3 Low temperature addition of aldehyde cause3->solution3 Solution

Caption: Troubleshooting logic for low alkynylation yield.

References

Overcoming Yashabushidiol A solubility issues for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Yashabushidiol A in in vitro experiments.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

This guide addresses the common issue of this compound precipitating out of solution when added to aqueous cell culture media.

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock solution in aqueous media. This compound is poorly soluble in aqueous solutions. The final concentration of the compound may exceed its solubility limit in the cell culture medium.1. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is as low as possible, ideally ≤ 0.1%, to minimize solvent-induced cytotoxicity.[1][2] However, some cell lines may tolerate up to 0.5%.[1][3] Always include a vehicle control with the same final solvent concentration to assess its effect on your cells.[1] 2. Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps. This can be done by first diluting the concentrated stock into a small volume of pre-warmed (37°C) cell culture medium, followed by further dilution to the final concentration.[4] This gradual decrease in solvent concentration can help maintain solubility. 3. Increase Mixing Efficiency: When adding the this compound solution to the medium, ensure rapid and thorough mixing by gentle vortexing or swirling to prevent localized high concentrations that can lead to precipitation.[4] 4. Consider a Lower Stock Concentration: If precipitation persists, preparing a lower concentration stock solution may be necessary. This will require adding a larger volume to your media to achieve the desired final concentration, so be mindful of the final solvent percentage.[4]
Cloudiness or visible particles in the final working solution. The compound has a low solubility limit in the chosen cell culture medium, even with the presence of a co-solvent.1. Pre-warm Media: Adding the this compound stock solution to pre-warmed (e.g., 37°C) cell culture media can improve solubility.[4] 2. Sonication: Briefly sonicating the final working solution can help to break down small aggregates and improve dispersion.[5] 3. Alternative Solvents: While DMSO is common, ethanol can also be used.[2] The choice of solvent can be drug-dependent.[6] For some lipophilic compounds, co-solvents like propylene glycol have been used to enhance solubility in aqueous solutions.[4][6] If using an alternative solvent, it is crucial to determine its solubility and perform thorough vehicle controls.[4]
High inter-experimental variability in biological activity. Inconsistent dissolution of this compound leads to variations in the effective concentration of the compound in different experiments.1. Standardize Solution Preparation: Follow a consistent and detailed protocol for preparing this compound solutions for every experiment. 2. Visual Inspection: Always visually inspect solutions for any signs of precipitation before adding them to cell cultures. If precipitation is observed, the solution should be remade. 3. Measure Solubility: To determine the solubility limit in your specific medium, you can prepare a series of dilutions and measure turbidity using an absorbance spectrometer.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: While specific experimental data for this compound is limited, diarylheptanoids, as a class of phenolic compounds, are generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] DMSO is a widely used solvent for poorly water-soluble compounds in cell-based assays due to its ability to dissolve a wide range of substances.[8]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines.[1] Some cell lines may tolerate concentrations up to 0.5%.[1][3] However, it is crucial to perform a vehicle control with the same final DMSO concentration to assess its specific effect on your cell line and assay.

Q3: My this compound precipitates even at low concentrations. What can I do?

A3: If you are still observing precipitation after following the troubleshooting guide, consider the following:

  • Use of Pluronic F-68: This non-ionic surfactant can be added to the cell culture medium at low concentrations (e.g., 0.01-0.1%) to help stabilize the compound and prevent precipitation.

  • Complexation with Cyclodextrins: Beta-cyclodextrins can be used to encapsulate hydrophobic molecules and increase their aqueous solubility.

Q4: How should I store my this compound stock solutions?

A4: Stock solutions of this compound in a suitable organic solvent like DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Solvent Predicted Solubility Notes
WaterVery LowAs a phenolic compound with a large hydrocarbon backbone, this compound is expected to have poor aqueous solubility.
DMSO (Dimethyl Sulfoxide)HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[8]
EthanolModerate to HighEthanol is a polar protic solvent that is also effective for dissolving many phenolic compounds.
MethanolModerate to HighSimilar to ethanol, methanol is a polar protic solvent that should be suitable for dissolving this compound.

Note: This table provides a qualitative assessment. It is highly recommended that researchers determine the empirical solubility of this compound in their specific experimental systems.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of this compound needed.

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO (or other suitable organic solvent) to the tube.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of Final Working Solution in Cell Culture Medium
  • Pre-warm medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, dilute a 10 mM stock 1:10 in the medium to create a 1 mM intermediate solution.

    • Add the stock solution dropwise to the medium while gently vortexing to ensure rapid mixing.[4]

  • Final Dilution:

    • Add the appropriate volume of the intermediate solution (or the stock solution if not using an intermediate step) to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.

    • Ensure the final solvent concentration remains within the acceptable limits for your specific cell line.

  • Final Mixing and Inspection: Gently mix the final working solution and visually inspect for any signs of precipitation before use.

Signaling Pathways and Experimental Workflows

Based on the known biological activities of related diarylheptanoids, this compound is hypothesized to exert its effects through the modulation of key inflammatory signaling pathways such as TNF-α and NF-κB.

Yashabushidiol_A_Solubilization_Workflow Experimental Workflow for this compound Solubilization cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay Yash_powder This compound Powder Solvent DMSO/Ethanol Stock_Sol Concentrated Stock Solution Yash_powder->Stock_Sol Dissolve Solvent->Stock_Sol Warm_Media Pre-warmed (37°C) Cell Culture Medium Intermediate_Dilution Intermediate Dilution Stock_Sol->Intermediate_Dilution Dropwise addition with mixing Warm_Media->Intermediate_Dilution Final_Solution Final Working Solution (Low Solvent %) Intermediate_Dilution->Final_Solution Dilute to final concentration Cell_Culture Cell Culture Final_Solution->Cell_Culture Add to cells Incubation Incubation Cell_Culture->Incubation Data_Analysis Data Analysis Incubation->Data_Analysis

Workflow for preparing this compound solutions.

TNF_alpha_Signaling_Pathway Hypothesized Modulation of TNF-α Signaling by this compound TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation activates Yash_A This compound Yash_A->IKK_complex Inhibits?

Hypothesized modulation of the TNF-α signaling pathway.

NFkB_Signaling_Pathway Hypothesized Inhibition of NF-κB Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Activation Stimulus->IKK IkB_p IκB Phosphorylation IKK->IkB_p IkB_deg IκB Degradation IkB_p->IkB_deg NFkB_active Active NF-κB (p50/p65) IkB_deg->NFkB_active releases NFkB_complex NF-κB (p50/p65)-IκB (Inactive Complex) NFkB_complex->IkB_p IκB is part of NFkB_nuc NF-κB in Nucleus NFkB_active->NFkB_nuc Translocation Yash_A This compound Yash_A->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA binds to Gene_exp Pro-inflammatory Gene Expression DNA->Gene_exp activates

Hypothesized inhibition of the NF-κB signaling pathway.

References

Enhancing the stability and preventing degradation of Yashabushidiol A

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Yashabushidiol A

Disclaimer: this compound is a specific diarylheptanoid for which detailed public stability data is limited. The following guidance is based on the general chemical properties of diarylheptanoids and related polyphenolic compounds. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a diarylheptanoid, a class of naturally occurring phenolic compounds.[1][2][3] Like many polyphenols, its structure, rich in hydroxyl groups on aromatic rings, makes it susceptible to oxidative degradation.[4][5] This degradation can be accelerated by factors such as light, heat, oxygen, and certain pH conditions, leading to a loss of biological activity and the formation of unknown impurities that could interfere with experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

The primary factors contributing to the degradation of this compound are expected to be:

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be initiated by atmospheric oxygen. This process can be catalyzed by exposure to light (photo-oxidation) and the presence of metal ions.[5]

  • pH: The stability of diarylheptanoids can be highly dependent on the pH of the solution. Some cyclic diarylheptanoids have shown pH-dependent degradation.[6][7] For many polyphenols, alkaline conditions can promote oxidation.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation. Storage at lower temperatures is generally recommended.[6]

  • Enzymatic Degradation: If working with crude extracts or in biological systems, enzymes such as oxidases can contribute to the degradation of phenolic compounds.

Q3: How should I store my stock solutions of this compound?

For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • Solvent: Use a high-purity, degassed solvent. Anhydrous ethanol or DMSO are common choices.

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Oxygen: After dissolving, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[8][9][10]

Q4: Can I do anything to improve the stability of this compound in my experimental buffers?

Yes, several strategies can enhance the stability of this compound in aqueous buffers:

  • Addition of Antioxidants: Including a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.[11]

  • Use of Chelating Agents: If your buffer contains metal ions, adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from catalyzing oxidation.[12][13][14]

  • pH Control: Maintain the pH of your buffer in a range where this compound is most stable. This may require preliminary experiments to determine the optimal pH. Some diarylheptanoids are more stable in slightly acidic conditions.[15]

  • Fresh Preparation: Prepare working solutions fresh for each experiment whenever possible.

Troubleshooting Guides

Observed Problem Potential Cause Troubleshooting Steps
Loss of biological activity in experiments over time. Degradation of this compound in the working solution.1. Prepare fresh working solutions for each experiment.2. Add an antioxidant (e.g., 0.1% ascorbic acid) to the experimental buffer.3. Protect the solution from light during the experiment.4. If applicable, purge the buffer with an inert gas before adding this compound.
Appearance of unknown peaks in HPLC analysis of a this compound sample. Chemical degradation has occurred.1. Check the storage conditions of the stock solution (temperature, light exposure).2. Analyze a freshly prepared solution to confirm the initial purity.3. If degradation is suspected in a stored solution, it should be discarded and a new stock prepared.
Color change of this compound solution (e.g., yellowing or browning). Oxidation of the phenolic groups.1. This is a visual indicator of degradation. Discard the solution.2. When preparing new solutions, ensure the use of degassed solvents and consider purging with inert gas.[8][16]
Precipitation of this compound in aqueous buffer. Poor solubility and/or aggregation, which can be exacerbated by degradation.1. Confirm the final solvent concentration is compatible with your buffer.2. Consider using a stabilizing excipient like cyclodextrin to improve solubility and stability through encapsulation.[17][18][19][20][21]

Quantitative Data on Stability (Illustrative)

The following table provides illustrative data on the stability of a generic diarylheptanoid under various conditions. This is not specific data for this compound and should be used as a general guideline.

Condition Parameter Value Remaining Compound (%) after 24h
Temperature Storage Temperature-20°C99%
4°C95%
25°C (Room Temp)80%
pH (in aqueous buffer) pH4.098%
7.485%
9.060%
Light Exposure Stored in Dark25°C80%
Exposed to Ambient Light25°C65%
Additives (in pH 7.4 buffer) None-85%
+ 0.1% Ascorbic Acid-92%
+ 1 mM EDTA-90%
+ Inert Gas Purge-94%

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Add high-purity, anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.

  • Aliquot the stock solution into amber glass vials with airtight caps.

  • Purge the headspace of each vial with argon or nitrogen before sealing.

  • Store the aliquots at -80°C.

Protocol 2: Enhancing Stability through Lyophilization

Lyophilization, or freeze-drying, can significantly improve the long-term stability of this compound by removing water, which is often involved in degradation pathways.[22][23][24][25][26]

  • Dissolve this compound in a suitable solvent system, such as a mixture of t-butanol and water. A cryoprotectant like mannitol can be included.

  • Sterile filter the solution.

  • Dispense the solution into lyophilization vials.

  • Freeze the vials at a temperature below the eutectic point of the formulation (typically -40°C or lower).

  • Place the frozen vials in a lyophilizer.

  • Apply a vacuum and gradually increase the shelf temperature to facilitate the sublimation of the solvent (primary drying).

  • Further, increase the temperature under vacuum to remove any residual bound water (secondary drying).

  • Once the cycle is complete, backfill the vials with an inert gas like nitrogen before stoppering. The resulting lyophilized powder can be stored at room temperature, protected from light and moisture.

Visualizations

Signaling Pathway

Diarylheptanoids, such as curcumin, are known to modulate inflammatory signaling pathways. A common mechanism is the inhibition of the NF-κB pathway. The following diagram illustrates a generalized inhibitory pathway relevant to diarylheptanoids.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion A1 Prepare this compound Stock Solution B1 Incubate Samples under Different Conditions A1->B1 A2 Prepare Test Buffers (Varying pH, Temp, etc.) A2->B1 C1 Take Aliquots at Different Time Points B1->C1 C2 Analyze by HPLC-UV C1->C2 C3 Quantify Remaining This compound C2->C3 D1 Determine Degradation Rate and Optimal Conditions C3->D1 Troubleshooting_Logic start Unexpected Results? check_purity Is the stock solution pure? start->check_purity check_stability Is the compound stable in the assay buffer? check_purity->check_stability Yes reprepare_stock Prepare fresh stock. check_purity->reprepare_stock No check_conditions Are experimental conditions controlled? check_stability->check_conditions Yes stabilize_buffer Add stabilizers (antioxidant, chelator). check_stability->stabilize_buffer No control_env Control light, temp, and oxygen exposure. check_conditions->control_env No end_node Re-run Experiment check_conditions->end_node Yes reprepare_stock->end_node stabilize_buffer->end_node control_env->end_node

References

Technical Support Center: Optimizing Yashabushidiol A Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Yashabushidiol A in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound is a linear diarylheptanoid, a class of natural compounds. Current research suggests that its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. This is thought to occur through the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic pathways. Some studies on related diarylheptanoids also suggest an interaction with DNA damage signaling pathways, such as the ATR/CHK1 pathway.

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: Based on published data for this compound and other cytotoxic diarylheptanoids, a recommended starting concentration range for initial screening assays is between 1 µM and 50 µM. However, the optimal concentration is highly dependent on the specific cell line being used. It is always advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your particular cell line.

Q3: How should I dissolve this compound for use in cell culture?

A3: this compound, like many natural products, has low aqueous solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in your assay does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Q4: I am observing precipitation after adding this compound to my cell culture medium. What should I do?

A4: Precipitation is a common issue with hydrophobic compounds. Please refer to our detailed "Troubleshooting Guide: Compound Precipitation" below for a step-by-step approach to resolving this issue.

Q5: What are the known signaling pathways affected by this compound or other diarylheptanoids?

A5: Diarylheptanoids have been shown to modulate several key signaling pathways involved in cancer progression and inflammation. These include the induction of apoptosis through the intrinsic (mitochondrial) pathway, often initiated by an increase in reactive oxygen species (ROS). Additionally, some diarylheptanoids have been found to inhibit the NF-κB and MAPK signaling pathways, which are crucial for inflammatory responses and cell survival.

Troubleshooting Guides

Guide 1: Compound Precipitation in Cell Culture Media

Issue: You observe a precipitate (cloudiness, visible particles, or crystals) in your cell culture wells after adding this compound.

Potential Causes & Solutions:

  • Low Aqueous Solubility: this compound is inherently hydrophobic.

    • Solution: Increase the serum concentration in your media if your experimental design allows, as serum proteins can help solubilize hydrophobic compounds. Alternatively, consider using a solubilizing agent, but be sure to test for its effects on your cells.

  • High Final Concentration: The concentration of this compound in the media exceeds its solubility limit.

    • Solution: Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. Start with a lower concentration range in your experiments.

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous media can cause the compound to "crash out" of solution.

    • Solution: Employ a serial dilution method. Instead of directly diluting your high-concentration stock into the final volume of media, create an intermediate dilution in media or a co-solvent mixture before preparing the final working concentrations. Add the compound solution dropwise to the media while gently vortexing or swirling.

  • Media Components: Interactions with salts or other components in the media can lead to precipitation.

    • Solution: Test the solubility of this compound in different basal media formulations.

  • Temperature and pH: Fluctuations in temperature or pH can affect solubility.

    • Solution: Ensure your media is properly buffered and equilibrated to 37°C before adding the compound.

G start Precipitation Observed solubility Is the compound known to have low aqueous solubility? start->solubility concentration Is the final concentration too high? solubility->concentration Yes solution1 Increase serum concentration or use a solubilizing agent. solubility->solution1 Yes solvent Is the final DMSO concentration >0.5%? concentration->solvent Yes solution2 Perform a solubility test and use a lower concentration range. concentration->solution2 Yes mixing Was the compound added too quickly to the media? solvent->mixing No solution3 Reduce DMSO concentration in the final solution. solvent->solution3 Yes solution4 Use serial dilution and add dropwise while mixing. mixing->solution4 Yes

Workflow for troubleshooting compound precipitation.

Data Presentation

Table 1: Cytotoxicity of this compound and Related Diarylheptanoids in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
This compoundTHP-1Human Leukemia--[1]
Analogue 2aTHP-1Human Leukemia12.82~38.5[1]
Analogue 2bTHP-1Human Leukemia12.62~37.9[1]
Diarylheptanoid 6HCT116Human Colon Cancer-6.69 - 33.46[2]
Diarylheptanoid 16HCT116Human Colon Cancer-6.69 - 33.46[2]
Diarylheptanoid 17HCT116Human Colon Cancer-6.69 - 33.46[2]
Diarylheptanoid 18HCT116Human Colon Cancer-6.69 - 33.46[2]
Diarylheptanoid 19HCT116Human Colon Cancer-6.69 - 33.46[2]

Note: The exact IC50 value for this compound was not specified in the cited abstract, but its analogues showed significant activity.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working solution of this compound by diluting the DMSO stock solution in serum-free medium. Perform serial dilutions to obtain a range of concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound working solutions to the respective wells. Include vehicle control wells (containing the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[3]

G A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare this compound serial dilutions C->D E Incubate for 24-72h D->E F Add MTT reagent E->F G Incubate for 2-4h F->G H Add solubilization solution G->H I Read absorbance at 570 nm H->I

Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • This compound

  • DMSO

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[4]

Signaling Pathway Diagrams

Apoptosis Induction by Diarylheptanoids

G Diarylheptanoids This compound (Diarylheptanoids) ROS Increased Reactive Oxygen Species (ROS) Diarylheptanoids->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed apoptotic pathway induced by this compound.

Anti-inflammatory Action of Diarylheptanoids

G Diarylheptanoids This compound (Diarylheptanoids) NFkB NF-κB Activation Diarylheptanoids->NFkB MAPK MAPK Activation Diarylheptanoids->MAPK LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 TLR4->NFkB TLR4->MAPK Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines

Inhibition of inflammatory pathways by diarylheptanoids.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Yashabushidiol A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Yashabushidiol A. The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a linear diarylheptanoid, a class of natural products known for a variety of biological activities.[1] Published research has demonstrated its potential as an anti-inflammatory and cytotoxic agent. Diarylheptanoids, in general, have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[2][3] Some diarylheptanoids have also been reported to exhibit anti-tumor activity by inducing apoptosis and cell cycle arrest in cancer cell lines.

Q2: I am observing significant variability in my cell viability (e.g., MTT) assay results. What are the common causes?

Poor reproducibility in cell viability assays when using this compound can stem from several factors:

  • Compound Precipitation: this compound, like many natural products, is hydrophobic and may precipitate when diluted into aqueous cell culture media. This leads to inconsistent concentrations in your experimental wells.

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability.

  • Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can have its own cytotoxic effects, especially at higher concentrations.

  • Assay-Specific Issues: The MTT assay itself has inherent variabilities, such as incomplete formazan crystal dissolution or interference from the compound.

Q3: What is the best way to prepare a stock solution of this compound?

Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is advisable to prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. To ensure complete dissolution, gentle vortexing or brief sonication may be necessary. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How can I minimize this compound precipitation in my cell culture medium?

This is a common challenge known as "precipitation upon dilution." To mitigate this:

  • Control Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically.

  • Serial Dilution: Perform serial dilutions of your high-concentration stock in 100% DMSO to create intermediate stocks. Then, dilute the intermediate stock into your pre-warmed cell culture medium.

  • Rapid Mixing: When diluting the DMSO stock into the aqueous medium, add it dropwise while gently vortexing or stirring the medium to ensure rapid and uniform dispersion.

Q5: What signaling pathways are known to be affected by this compound or related diarylheptanoids?

Several signaling pathways have been implicated in the biological activities of diarylheptanoids. The most frequently reported are:

  • NF-κB Signaling Pathway: Many diarylheptanoids have been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[2][4][5][6][7] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

  • PI3K/Akt Signaling Pathway: Some diarylheptanoids have been found to modulate the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and differentiation.[8][9]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli, has also been shown to be affected by some diarylheptanoids.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity/Cell Viability Assays (e.g., MTT Assay)

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves.

  • Poor Z'-factor in high-throughput screening.

Possible Causes and Solutions:

CauseTroubleshooting Steps
This compound Precipitation 1. Visual Inspection: After adding this compound to the media, visually inspect the wells for any signs of precipitation (cloudiness, particles).2. Optimize Dilution: Follow the recommended procedure for diluting from a DMSO stock (see FAQ 4).3. Solubility Enhancement: If precipitation persists, consider using a small percentage of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final dilution, but validate its effect on your cells first.
Inconsistent Cell Seeding 1. Homogenize Cell Suspension: Ensure the cell suspension is thoroughly mixed before and during plating.2. Pipetting Technique: Use a calibrated multichannel pipette and pre-wet the tips. Pipette slowly and consistently.3. Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
DMSO Cytotoxicity 1. Vehicle Control: Always include a vehicle control with the highest concentration of DMSO used in your experiment.2. Dose-Response: Perform a dose-response curve for DMSO alone on your specific cell line to determine the maximum tolerated concentration.
MTT Assay-Specific Issues 1. Incomplete Formazan Dissolution: After adding the solubilization buffer, ensure all purple formazan crystals are dissolved by gentle pipetting or shaking on an orbital shaker.2. Interference: If this compound is colored, it may interfere with the absorbance reading. Run a control with the compound in media without cells to measure its background absorbance.
Issue 2: Inconsistent Results in Western Blot Analysis

Symptoms:

  • Variable protein band intensities for the same treatment condition across different blots.

  • Difficulty in detecting the target protein.

  • High background or non-specific bands.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Variable Protein Extraction and Loading 1. Consistent Lysis: Use a standardized cell lysis protocol and ensure complete cell lysis.2. Accurate Protein Quantification: Use a reliable protein quantification assay (e.g., BCA) and ensure you are in the linear range.3. Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize for loading differences.
Antibody Performance 1. Antibody Titration: Optimize the concentration of both primary and secondary antibodies.2. Blocking: Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for an adequate amount of time.3. Washing: Ensure sufficient washing steps to remove non-specifically bound antibodies.
Compound Stability in Lysates 1. Protease/Phosphatase Inhibitors: Always include protease and phosphatase inhibitor cocktails in your lysis buffer.2. Sample Handling: Keep samples on ice during preparation and store lysates at -80°C for long-term storage.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound from a 10 mM DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is below 0.1%.

  • Cell Treatment: Remove the old medium and add the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the percentage of nitric oxide inhibition.

Signaling Pathway Diagrams

YashabushidiolA_Solubility_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting Y_powder This compound Powder DMSO_stock 10-20 mM Stock in 100% DMSO Y_powder->DMSO_stock Dissolve Intermediate_dilution Intermediate Dilution in 100% DMSO DMSO_stock->Intermediate_dilution Serial Dilution Final_dilution Final Dilution in Pre-warmed Media Intermediate_dilution->Final_dilution Add dropwise with mixing Precipitation Precipitation Observed Final_dilution->Precipitation Check_DMSO Check Final DMSO % (<0.1%) Precipitation->Check_DMSO Optimize_mixing Optimize Mixing Technique Precipitation->Optimize_mixing Use_surfactant Consider Surfactant Precipitation->Use_surfactant

Caption: Workflow for preparing this compound solutions.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling cluster_inhibition Inhibition by this compound cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Inflammatory_genes Inflammatory Gene Expression (TNF-α, iNOS, etc.) NFkB_active->Inflammatory_genes Induces Yashabushidiol_A This compound Yashabushidiol_A->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

PI3K_Akt_Signaling_Pathway cluster_growth_factor Growth Factor Signaling cluster_pi3k_akt PI3K/Akt Pathway cluster_inhibition Potential Modulation cluster_cellular_response Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Yashabushidiol_A This compound Yashabushidiol_A->PI3K Modulates? Yashabushidiol_A->Akt Modulates?

References

Technical Support Center: Yashabushidiol A Off-Target Effect Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of Yashabushidiol A.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

Currently, specific off-target effects of this compound have not been extensively documented in publicly available literature. However, as a diarylheptanoid with significant anti-proliferative and cytotoxic activity against various cancer cell lines, potential off-target effects could be similar to other cytotoxic agents.[1][2] These may include effects on rapidly dividing healthy cells, leading to toxicities in tissues such as the bone marrow, gastrointestinal tract, and hair follicles. Researchers should prioritize comprehensive off-target profiling to identify specific unintended molecular interactions.

Q2: What are the general strategies to reduce off-target effects of a small molecule like this compound?

Strategies to minimize off-target effects can be broadly categorized into two main approaches:

  • Medicinal Chemistry Approaches: These involve modifying the chemical structure of this compound to enhance its selectivity for the intended target. This can be achieved through techniques like structure-activity relationship (SAR) studies and rational drug design.[3][4]

  • Formulation-Based Approaches: These strategies focus on altering the pharmacokinetic and pharmacodynamic properties of the drug to minimize its exposure to non-target tissues.[5] This can include developing controlled-release formulations or targeted drug delivery systems.

Q3: How can computational tools aid in predicting and mitigating off-target effects?

Computational methods are invaluable in modern drug discovery for predicting potential off-target interactions.[4][6] Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to screen this compound against a panel of known off-target proteins (e.g., kinases, ion channels, GPCRs). These in silico analyses can help prioritize structural modifications to avoid unwanted interactions.

Troubleshooting Guides

Issue 1: High In Vitro Cytotoxicity in Non-Target Cell Lines

If you are observing significant cytotoxicity in healthy or non-target cell lines during your in vitro experiments, consider the following troubleshooting steps:

Possible Cause: Lack of target specificity of the parent this compound molecule.

Solutions:

  • Synthesize and Screen Analogs: A focused library of this compound analogs can be synthesized to explore the structure-activity relationship (SAR).[1][2] Modifications to the hydroxyl groups, the length of the heptane chain, or the aromatic rings could lead to improved selectivity.

  • Competitive Binding Assays: Conduct competitive binding assays with the intended target and known off-targets to determine the relative affinities. This data will guide further structural modifications.

  • Dose-Response Curve Analysis: Carefully analyze the dose-response curves in both target and non-target cell lines to determine the therapeutic window.

Issue 2: In Vivo Toxicity Observed at Efficacious Doses

Should you encounter significant toxicity in animal models at doses required for therapeutic efficacy, the following strategies can be employed:

Possible Cause: Unfavorable pharmacokinetic properties leading to high systemic exposure and accumulation in non-target tissues.

Solutions:

  • Formulation Strategies: Explore advanced formulation approaches to alter the drug's release profile.[5][7] For instance, a sustained-release formulation could lower the maximum plasma concentration (Cmax) while maintaining the therapeutic area under the curve (AUC), potentially reducing Cmax-related toxicities.[5]

  • Targeted Drug Delivery: Encapsulate this compound in a targeted delivery system, such as liposomes or nanoparticles conjugated with ligands that bind to receptors overexpressed on cancer cells. This can increase drug concentration at the tumor site while minimizing exposure to healthy tissues.

  • Prodrug Approach: Design a prodrug of this compound that is inactive systemically and is selectively activated at the target site, for example, by an enzyme that is overexpressed in the tumor microenvironment.

Data Presentation

Table 1: Hypothetical Data for this compound Analog Screening

CompoundTarget IC50 (µM)Off-Target A IC50 (µM)Off-Target B IC50 (µM)Selectivity Index (Off-Target A / Target)
This compound1.55.012.03.3
Analog 12.025.030.012.5
Analog 21.23.08.02.5
Analog 35.0>100>100>20

This table presents hypothetical data to illustrate how quantitative data from analog screening can be structured for easy comparison of potency and selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through various synthetic routes. One reported method involves the alkynylation of 3-hydroxy-5-phenyl pentanal with substituted phenyl acetylenes.[1][2] By varying the substituted phenyl acetylenes, a diverse library of analogs can be generated for screening.

Protocol 2: Off-Target Profiling using a Kinase Panel

A common strategy for identifying off-target effects is to screen the compound against a panel of kinases, as these are frequent unintended targets for small molecules.

  • Compound Preparation: Prepare stock solutions of this compound and its analogs in DMSO.

  • Kinase Assays: Utilize a commercial kinase panel (e.g., Eurofins, Promega) that covers a broad range of the human kinome.

  • Data Analysis: Determine the IC50 values for any kinases that show significant inhibition. This information will be crucial for understanding the off-target profile and guiding further medicinal chemistry efforts.

Visualizations

experimental_workflow cluster_0 Medicinal Chemistry Approach cluster_1 Formulation Approach cluster_2 Goal start This compound sar SAR Studies & Analog Synthesis start->sar formulation Develop Advanced Formulations (e.g., Liposomes, Prodrugs) start->formulation screening In Vitro Screening (Target & Off-Target) sar->screening lead_opt Lead Optimization screening->lead_opt in_vivo In Vivo Efficacy & Toxicity Testing lead_opt->in_vivo Optimized Candidate pk_pd Pharmacokinetic & Pharmacodynamic Studies formulation->pk_pd pk_pd->in_vivo end Reduced Off-Target Effects & Improved Therapeutic Index in_vivo->end

Caption: Workflow for mitigating off-target effects of this compound.

signaling_pathway cluster_0 Targeted Action cluster_1 Off-Target Effects cluster_2 Mitigation Strategies Yasha_A This compound Target Intended Cancer Target Yasha_A->Target Off_Target_1 Off-Target Kinase Yasha_A->Off_Target_1 Off_Target_2 Ion Channel Yasha_A->Off_Target_2 Apoptosis Apoptosis / Cell Cycle Arrest Target->Apoptosis Toxicity Cellular Toxicity Off_Target_1->Toxicity Off_Target_2->Toxicity Analog Selective Analog Analog->Target Targeted_Delivery Targeted Delivery System Targeted_Delivery->Yasha_A encapsulates

Caption: this compound on- and off-target signaling pathways.

References

Addressing acquired resistance to Yashabushidiol A in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to Yashabushidiol A in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action in cancer cells?

This compound is a linear diarylheptanoid that has demonstrated significant anti-proliferative activity in various cancer cell lines, including leukemia, melanoma, and breast cancer.[1][2] Like other diarylheptanoids, its mechanism of action is believed to involve the induction of oxidative stress by generating reactive oxygen species (ROS), leading to impaired mitochondrial and lysosomal functions and ultimately apoptosis.[3][4] Some diarylheptanoids have also been shown to affect critical signaling pathways involved in cell survival and DNA damage repair, such as the ATR/CHK1 pathway.[5][6]

Q2: We are observing a decrease in the cytotoxic efficacy of this compound in our long-term cell culture experiments. Could this be acquired resistance?

A progressive decrease in the efficacy of this compound, requiring higher concentrations to achieve the same cytotoxic effect, is a strong indicator of acquired resistance. This phenomenon is common with many anti-cancer agents. Resistance can develop through various mechanisms, and it is crucial to systematically investigate the underlying cause in your specific cell line.

Q3: What are the potential mechanisms of acquired resistance to this compound?

While specific mechanisms of acquired resistance to this compound have not been extensively documented, based on the known mechanisms of other diarylheptanoids and common cancer drug resistance pathways, potential mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration. Some diarylheptanoids have been shown to modulate P-gp activity.[7]

  • Alterations in Target Pathways: Changes in the signaling pathways targeted by this compound can confer resistance. For example, if this compound's effect is dependent on the ATR/CHK1 pathway, alterations in these proteins could reduce drug efficacy.[5][6]

  • Enhanced Antioxidant Capacity: As this compound is thought to induce oxidative stress, an upregulation of the cell's antioxidant defense mechanisms (e.g., increased glutathione levels) could neutralize the drug's effect.

  • Activation of Pro-Survival Signaling: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways to bypass the drug-induced apoptotic signals. Pathways like PI3K/Akt and MAPK are commonly implicated in drug resistance.[8]

  • Lysosomal Sequestration or Degradation: As some diarylheptanoids are involved in lysosomal membrane permeabilization, alterations in lysosomal function or composition could potentially lead to sequestration or degradation of this compound.[4] A diarylheptanoid derivative has been shown to overcome EGFR TKI resistance by inducing lysosomal degradation of EGFR.[9][10]

Q4: How can we confirm if our cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your suspected resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line confirms the resistant phenotype.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting experiments when acquired resistance to this compound is suspected.

Problem Possible Cause Troubleshooting Steps
Increased IC50 of this compound in long-term cultures Development of a resistant cell population.1. Confirm Resistance: Perform a dose-response assay to compare the IC50 of the suspected resistant line with the parental line. 2. Investigate Mechanism: Proceed with the experimental workflows outlined below to investigate potential resistance mechanisms (e.g., drug efflux, pathway alterations). 3. Consider Combination Therapy: Explore combining this compound with inhibitors of suspected resistance pathways.
High variability in cytotoxicity assay results Inconsistent cell seeding, reagent mixing, or presence of a heterogeneous population (sensitive and resistant cells).1. Optimize Assay Protocol: Ensure a single-cell suspension for seeding and thorough mixing of reagents. 2. Perform Clonal Selection: If a mixed population is suspected, perform limiting dilution or single-cell sorting to isolate and characterize resistant clones.
No change in expression of known drug efflux pumps (e.g., P-gp) Resistance is mediated by a different mechanism.1. Investigate Alternative Pathways: Analyze key pro-survival signaling pathways (e.g., PI3K/Akt, MAPK) for increased activation (phosphorylation) via Western blot. 2. Assess Antioxidant Response: Measure intracellular ROS levels and the expression of key antioxidant enzymes. 3. Sequence Target Genes: If a specific protein target of this compound is known or suspected, sequence the corresponding gene to check for mutations.
Resistant cells show cross-resistance to other anti-cancer drugs The resistance mechanism is broad, such as the overexpression of a multi-drug resistance pump.1. Profile Cross-Resistance: Test the sensitivity of the resistant cell line to a panel of anti-cancer drugs with different mechanisms of action. 2. Inhibit Efflux Pumps: Use known inhibitors of ABC transporters (e.g., verapamil for P-gp) in combination with this compound to see if sensitivity is restored.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes the generation of a resistant cell line using the gradual dose-escalation method.

  • Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line using a standard cytotoxicity assay (e.g., MTT, SRB).

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (20% inhibitory concentration).

  • Monitoring and Media Changes: Monitor cell viability and confluence. Change the media with fresh, drug-containing media every 3-4 days.

  • Dose Escalation: Once the cells have resumed a steady growth rate and appear morphologically healthy, increase the this compound concentration by 1.5- to 2-fold.

  • Repeat Dose Escalation: Continue this process of monitoring and dose escalation. If significant cell death occurs, maintain the cells at the previous concentration until they recover.

  • Characterization of Resistant Cells: Once cells are proliferating steadily in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the resistant phenotype by re-determining the IC50 and comparing it to the parental line.

  • Cell Banking: Periodically freeze down vials of cells at different stages of resistance development for future reference.

Protocol 2: Investigating Drug Efflux by ABC Transporters

This protocol outlines how to assess the involvement of drug efflux pumps in resistance.

  • Gene Expression Analysis (qRT-PCR):

    • Isolate total RNA from both parental and resistant cell lines.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for common ABC transporter genes (e.g., ABCB1 (MDR1), ABCC1, ABCG2).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH, ACTB).

    • Compare the relative expression of ABC transporter genes between the resistant and parental cells.

  • Protein Expression Analysis (Western Blot):

    • Prepare total cell lysates from parental and resistant cells.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against specific ABC transporters (e.g., P-glycoprotein).

    • Use an appropriate secondary antibody and detect the signal using chemiluminescence.

    • Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Functional Assay (Efflux Pump Inhibition):

    • Seed both parental and resistant cells in 96-well plates.

    • Treat the cells with a range of concentrations of this compound, both in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil for P-gp).

    • Perform a cytotoxicity assay after the appropriate incubation time.

    • A significant decrease in the IC50 of this compound in the resistant cells in the presence of the inhibitor suggests the involvement of that efflux pump.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (µM)Resistance Index (RI)
ParentalThis compound5.2 ± 0.41.0
ResistantThis compound48.7 ± 3.19.4
ResistantThis compound + Verapamil (10 µM)12.3 ± 1.12.4

Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.

Table 2: Hypothetical Relative mRNA Expression of ABC Transporters in Resistant Cells

GeneFold Change in Resistant vs. Parental Cells
ABCB1 (MDR1)15.2 ± 2.1
ABCC11.8 ± 0.3
ABCG21.1 ± 0.2

Visualizations

experimental_workflow cluster_0 Phase 1: Resistance Development & Confirmation cluster_1 Phase 2: Mechanism Investigation Start Start Parental Cell Line Parental Cell Line Start->Parental Cell Line Gradual Dose Escalation Gradual Dose Escalation Parental Cell Line->Gradual Dose Escalation Treat with this compound Resistant Cell Line Resistant Cell Line Gradual Dose Escalation->Resistant Cell Line IC50 Determination IC50 Determination Resistant Cell Line->IC50 Determination Confirm Resistance Drug Efflux Analysis Drug Efflux Analysis IC50 Determination->Drug Efflux Analysis Signaling Pathway Analysis Signaling Pathway Analysis IC50 Determination->Signaling Pathway Analysis Antioxidant Capacity Assay Antioxidant Capacity Assay IC50 Determination->Antioxidant Capacity Assay Target Gene Sequencing Target Gene Sequencing IC50 Determination->Target Gene Sequencing

Caption: Experimental workflow for investigating acquired resistance.

signaling_pathway cluster_0 Potential Mechanisms of Action cluster_1 Potential Resistance Mechanisms Yashabushidiol_A Yashabushidiol_A ROS_Induction ROS_Induction Yashabushidiol_A->ROS_Induction induces ATR_CHK1_Inhibition ATR_CHK1_Inhibition Yashabushidiol_A->ATR_CHK1_Inhibition inhibits Apoptosis Apoptosis ROS_Induction->Apoptosis leads to ATR_CHK1_Inhibition->Apoptosis leads to ABC_Transporters ABC_Transporters ABC_Transporters->Yashabushidiol_A efflux Antioxidant_Response Antioxidant_Response Antioxidant_Response->ROS_Induction neutralizes PI3K_Akt_Activation PI3K_Akt_Activation PI3K_Akt_Activation->Apoptosis inhibits MAPK_Activation MAPK_Activation MAPK_Activation->Apoptosis inhibits

Caption: Potential signaling pathways involved in this compound action and resistance.

troubleshooting_logic Start Decreased Efficacy of this compound Confirm_Resistance Perform IC50 Assay Start->Confirm_Resistance Is_Resistance_Confirmed Resistance Confirmed? Confirm_Resistance->Is_Resistance_Confirmed Investigate_Efflux Analyze ABC Transporter Expression/Function Is_Resistance_Confirmed->Investigate_Efflux Yes Optimize_Assay Optimize Experimental Protocol Is_Resistance_Confirmed->Optimize_Assay No Efflux_Involved Efflux Pump Involved? Investigate_Efflux->Efflux_Involved Investigate_Pathways Analyze Pro-Survival Signaling Pathways (PI3K/Akt, MAPK) Efflux_Involved->Investigate_Pathways No End_Efflux Consider Efflux Pump Inhibitors Efflux_Involved->End_Efflux Yes End_Pathway Consider Pathway Inhibitors Investigate_Pathways->End_Pathway

Caption: Logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Yashabushidiol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Yashabushidiol A.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vivo experiments with this compound.

Issue 1: Low Oral Bioavailability Despite High In Vitro Permeability

  • Question: Our in vitro studies, such as Caco-2 assays, indicate high permeability for this compound. However, our in vivo pharmacokinetic studies in rodents show very low oral bioavailability. What are the potential reasons for this discrepancy and how can we address it?

  • Answer: This is a common challenge for poorly water-soluble compounds like this compound, which is predicted to have a water solubility of only 0.063 g/L.[1] The high permeability in vitro might not translate to in vivo success due to several factors:

    • Poor Dissolution: The compound may not be dissolving effectively in the gastrointestinal (GI) fluids, limiting the amount of drug available for absorption.

    • First-Pass Metabolism: this compound might be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[2]

    • Instability in GI Tract: The compound could be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestines.

    Troubleshooting Steps:

    • Characterize Physicochemical Properties: Confirm the solubility of your this compound batch in simulated gastric and intestinal fluids.

    • Investigate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes (S9 fractions) to assess the extent of first-pass metabolism.[3]

    • Formulation Enhancement: The primary strategy is to improve the dissolution rate. Consider the formulation strategies outlined in the FAQs below.

Issue 2: High Inter-Individual Variability in Plasma Concentrations

  • Question: We are observing significant variability in the plasma concentration-time profiles of this compound among our test animals. What could be the cause of this, and how can we minimize it?

  • Answer: High variability is often linked to the poor aqueous solubility of the investigational compound.[3]

    • Inconsistent Dissolution: Minor physiological differences in the GI tracts of individual animals can lead to large variations in the dissolution and subsequent absorption of a poorly soluble compound.

    • Food Effects: The presence or absence of food can dramatically alter the GI environment (e.g., pH, gastric emptying time), impacting drug dissolution and absorption.[4]

    Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing to minimize food-related variability.[4]

    • Optimize Formulation: Employing formulations that enhance solubility and dissolution, such as solid dispersions or lipid-based systems, can make absorption less dependent on physiological variations.[5][6]

    • Increase Animal Numbers: A larger sample size per group can help to statistically account for inherent biological variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving adequate oral bioavailability for this compound?

A1: this compound is a diarylheptanoid, a class of compounds often characterized by poor water solubility.[1][7] The main obstacles to its oral bioavailability are:

  • Low Aqueous Solubility: Predicted to be 0.063 g/L, which limits its dissolution in the gastrointestinal tract.[1]

  • Extensive First-Pass Metabolism: Like many natural phenolic compounds, it may be rapidly metabolized by enzymes in the liver and gut wall.[2]

  • Chemical Instability: The structure may be susceptible to degradation in the varying pH environments of the GI tract.

Q2: What formulation strategies can be employed to improve the bioavailability of this compound?

A2: Several formulation strategies can enhance the bioavailability of poorly soluble drugs.[5][8] For this compound, the following approaches are recommended:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[6][9]

    • Micronization: Reduces particle size to the micron range.

    • Nanonization: Creates nanoparticles of the drug, further enhancing the dissolution rate.

  • Solid Dispersions: The drug is dispersed in a carrier matrix, often a polymer, to create an amorphous form which has higher solubility than the crystalline form.

  • Lipid-Based Formulations: These are particularly effective for lipophilic compounds.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[8] This enhances drug solubilization and absorption.

    • Liposomes and Nanoparticles: These can encapsulate the drug, protecting it from degradation and improving its absorption.[10][11]

Q3: How do I select the most appropriate formulation strategy for this compound?

A3: The choice of formulation depends on the specific physicochemical properties of this compound and the goals of your in vivo study. A systematic approach is recommended:

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion

Objective: To enhance the dissolution rate of this compound by preparing an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or other suitable organic solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and the chosen polymer in a 1:4 ratio (drug to polymer).

  • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.

  • Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask.

  • Gently pulverize the resulting solid dispersion using a mortar and pestle.

  • Pass the powder through a fine-mesh sieve to ensure a uniform particle size.

  • Store the solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and assess the oral bioavailability of a this compound formulation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Fast the rats overnight (approximately 12 hours) with free access to water.[12]

  • Divide the animals into groups (e.g., n=5 per group).

  • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[13]

  • Immediately place the blood samples on ice.

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Water Solubility0.063 g/LALOGPS
logP3.51ALOGPS
Polar Surface Area40.46 ŲChemAxon
Hydrogen Bond Donors2ChemAxon
Hydrogen Bond Acceptors2ChemAxon

(Data sourced from PhytoBank)[1]

Table 2: Comparison of Formulation Strategies for Poorly Soluble Drugs

Formulation StrategyPrincipleAdvantagesDisadvantages
Micronization Increases surface areaSimple, established techniqueMay not be sufficient for very poorly soluble compounds
Solid Dispersion Creates amorphous formSignificant increase in dissolution ratePotential for recrystallization, stability issues
SEDDS Pre-dissolves drug in lipidExcellent for lipophilic drugs, protects from degradationRequires careful selection of excipients
Nanoparticles Drastically increases surface areaHigh dissolution velocity, potential for targeted deliveryMore complex manufacturing process

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation solubility Solubility Screening micronization Micronization solubility->micronization Inform sdd Solid Dispersion solubility->sdd sedds SEDDS solubility->sedds stability Metabolic Stability (S9) stability->sdd stability->sedds pk_study Pharmacokinetic Study micronization->pk_study sdd->pk_study sedds->pk_study bioanalysis LC-MS/MS Bioanalysis pk_study->bioanalysis data_analysis Data Analysis bioanalysis->data_analysis

Caption: Workflow for formulation development and in vivo evaluation of this compound.

troubleshooting_logic start Low In Vivo Bioavailability Observed q1 Is in vitro permeability high? start->q1 a1_yes Poor Dissolution or High First-Pass Metabolism q1->a1_yes Yes a1_no Fundamental Permeability Issue q1->a1_no No q2 Is there high inter-animal variability? a1_yes->q2 solution1 Enhance Dissolution: - Solid Dispersions - SEDDS - Nanonization a1_yes->solution1 a2_yes Inconsistent Dissolution (Food Effects, Physiology) q2->a2_yes Yes solution2 Standardize Conditions: - Fasting Protocol - Optimize Formulation a2_yes->solution2

Caption: Troubleshooting logic for low bioavailability of this compound.

References

Technical Support Center: Enhancing the Potency of Yashabushidiol A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying the structure of Yashabushidiol A to enhance its therapeutic potency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a linear diarylheptanoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Specifically, this compound and its synthesized analogs have demonstrated significant anti-proliferative activity against various human cancer cell lines, including leukemia and melanoma.[3]

Q2: What are the key structural features of this compound that can be modified to potentially enhance potency?

A2: The structure of this compound offers several sites for modification. Key features include the two aryl (phenyl) rings and the heptane chain with its hydroxyl groups. Modifications can include:

  • Substitution on the aryl rings: Introducing different functional groups (e.g., halogens, methoxy groups) on the phenyl rings can alter the electronic and steric properties, potentially improving interaction with biological targets.

  • Modification of the heptane chain: Altering the stereochemistry of the hydroxyl groups or introducing other functional groups along the chain can impact the molecule's conformation and binding affinity.

  • Synthesis of analogs with different linkers: Replacing the heptane chain with other linkers can explore different spatial arrangements of the aryl groups.

Q3: What is the likely mechanism of action for the anti-cancer effects of this compound and its analogs?

A3: While the exact mechanism for this compound is still under investigation, studies on structurally similar diarylheptanoids suggest that their anti-tumor activity may be linked to the induction of DNA damage and the modulation of cell cycle checkpoints.[2][4] A plausible mechanism involves the downregulation of the ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 (Checkpoint Kinase 1) signaling pathway, which is crucial for DNA damage response and cell cycle arrest.[2][4] Another potential mechanism observed for a bioactive diarylheptanoid is the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death) through the loss of mitochondrial membrane potential.[1][5]

Q4: Which cell lines are suitable for testing the potency of this compound analogs?

A4: Based on existing research, human leukemia (THP-1, U-937), melanoma (A-375), and various other cancer cell lines such as A549 (lung), HepG2 (liver), HeLa (cervical), MDA-MB-231 (breast), and HCT116 (colon) have been used to evaluate the cytotoxic effects of diarylheptanoids.[3][4] The choice of cell line should be guided by the specific therapeutic area of interest.

Q5: What are the common challenges in developing cell-based potency assays?

A5: Developing robust cell-based potency assays can be challenging due to the inherent variability of biological systems.[6][7][8] Common issues include batch-to-batch variability in cell culture, the lack of a stable reference standard, and the need for assays that accurately reflect the drug's mechanism of action.[6][8][9] For cell therapies, the limited shelf life of the product can also pose a significant challenge.[8]

Troubleshooting Guides

Synthesis of this compound Analogs

A key step in the synthesis of this compound and its analogs is the Wittig reaction, which is used to form the carbon-carbon double bonds in the heptane chain.

Problem Possible Cause Suggested Solution
Low or no yield of the desired alkene Incomplete formation of the ylide (the Wittig reagent).Ensure the use of a strong base (e.g., n-butyllithium) and anhydrous conditions to deprotonate the phosphonium salt effectively.[10]
Steric hindrance around the carbonyl group or the ylide.If possible, choose a less sterically hindered aldehyde or ketone. For the ylide, using a primary alkyl halide for its preparation is generally preferred.[11]
The ylide is unstable.Prepare the ylide in situ and use it immediately in the reaction with the carbonyl compound.
Formation of undesired stereoisomers (E/Z mixture) The nature of the ylide (stabilized vs. non-stabilized).Non-stabilized ylides tend to favor the Z-alkene, while stabilized ylides often give the E-alkene. The choice of solvent and reaction conditions can also influence stereoselectivity.
Difficult purification of the final product Presence of triphenylphosphine oxide (a byproduct of the Wittig reaction).Triphenylphosphine oxide can be challenging to remove by standard column chromatography. Techniques such as precipitation or using a scavenger resin can be employed for its removal.
Cell-Based Potency Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability and, consequently, the cytotoxic potency of a compound.[12][13]

Problem Possible Cause Suggested Solution
High background absorbance Contamination of the cell culture or reagents.Use sterile techniques and ensure all reagents are free from contamination. Including a "no cell" control can help identify background from the medium or MTT solution itself.[13]
Interference from the test compound.Some compounds can directly reduce MTT or absorb at the same wavelength as the formazan product. Run a control with the compound in cell-free medium to check for interference.
Low signal or poor dose-response curve Insufficient number of viable cells.Optimize the initial cell seeding density to ensure a sufficient number of metabolically active cells are present at the time of the assay.
Suboptimal incubation time with MTT.The optimal incubation time can vary between cell lines. A time-course experiment (e.g., 1-4 hours) should be performed to determine the ideal incubation period.[14]
Incomplete solubilization of formazan crystals.Ensure thorough mixing after adding the solubilization solution (e.g., DMSO or an SDS-HCl solution) and allow sufficient time for the crystals to dissolve completely.[12][14]
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to dispense equal volumes into each well.
Edge effects in the microplate.To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate or fill them with sterile medium.

Data Presentation

Cytotoxic Activity of this compound Analogs
Compound Cell Line IC₅₀ (µg/mL) Reference
This compound (1a)THP-1 (Leukemia)>50[3]
Analog 2aTHP-1 (Leukemia)12.82[3]
Analog 2bTHP-1 (Leukemia)12.62[3]

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

General Protocol for Cytotoxicity (MTT) Assay

This protocol provides a general guideline for assessing the cytotoxic effects of this compound analogs on cancer cell lines.

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well microplate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[14]

    • Mix thoroughly by gentle pipetting.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare this compound Analog Dilutions add_compound 4. Add Compound to Cells compound_prep->add_compound incubation 5. Incubate for 24-72h add_compound->incubation add_mtt 6. Add MTT Reagent incubation_mtt 7. Incubate for 2-4h add_mtt->incubation_mtt solubilize 8. Solubilize Formazan incubation_mtt->solubilize read_absorbance 9. Read Absorbance at 570 nm calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50 signaling_pathway cluster_drug Drug Action cluster_dna_damage DNA Damage Response cluster_cell_cycle Cell Cycle Control Yashabushidiol_A This compound Analog ATR ATR Kinase Yashabushidiol_A->ATR inhibits CHK1 CHK1 Kinase Yashabushidiol_A->CHK1 inhibits DNA_Damage DNA Damage DNA_Damage->ATR activates ATR->CHK1 phosphorylates G2_M_Arrest G2/M Cell Cycle Arrest CHK1->G2_M_Arrest induces Apoptosis Apoptosis G2_M_Arrest->Apoptosis can lead to

References

Selecting appropriate control groups for Yashabushidiol A studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yashabushidiol A.

Frequently Asked Questions (FAQs)

Q1: What are the essential control groups for an in vitro cytotoxicity study of this compound?

A1: For a standard in vitro cytotoxicity assay (e.g., MTT, XTT, or LDH assay) to evaluate the anti-proliferative effects of this compound, the following control groups are essential:

  • Untreated Control (Negative Control): Cells cultured in media without any treatment. This group represents the baseline cell viability and growth.

  • Vehicle Control: Cells treated with the same solvent (vehicle) used to dissolve this compound, at the same final concentration used in the experimental wells. This is crucial to ensure that the vehicle itself does not have any cytotoxic effects.

  • Positive Control: Cells treated with a known cytotoxic agent to confirm that the assay is working correctly and to provide a reference for maximal cell death. The choice of the positive control will depend on the cell line and the specific assay.

  • Blank Control: Wells containing only cell culture media without cells. This is used to subtract the background absorbance or fluorescence.

Q2: How do I select an appropriate positive control for my this compound experiment?

A2: The selection of a positive control depends on the biological activity you are investigating:

  • For Anti-proliferative/Cytotoxicity Assays: Use a well-characterized cytotoxic drug. Common choices include Doxorubicin, Staurosporine, Camptothecin, or Paclitaxel.[1] The optimal concentration should be determined based on literature for your specific cell line or through a preliminary dose-response experiment.

  • For NF-κB Inhibition Assays: First, you need to stimulate NF-κB activation. Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) are commonly used for this purpose.[2] A known NF-κB inhibitor, such as TCPA-1 or IMD 0354, can then be used as a positive control for the inhibitory effect.

  • For Apoptosis Assays: Compounds like Staurosporine, Camptothecin, or Doxorubicin are well-established inducers of apoptosis and can serve as positive controls.[1][3]

Q3: What is a suitable vehicle for dissolving this compound for in vitro studies?

A3: this compound, being a diarylheptanoid, is likely to have low solubility in aqueous solutions. Common vehicles for such hydrophobic compounds in cell culture include:

  • Dimethyl sulfoxide (DMSO): This is the most common solvent for dissolving hydrophobic compounds for in vitro assays. It is important to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Ethanol: Similar to DMSO, ethanol can be used, but its final concentration should also be kept to a minimum (typically below 0.5%).

  • A mixture of ethanol and polyethylene glycol 400: A mixture of 45% absolute ethanol and 55% polyethylene glycol 400 at a final concentration of 0.1% in the growth medium has been reported as a non-cytotoxic vehicle for hydrophobic compounds.[4]

It is crucial to always include a vehicle control group in your experiments to account for any potential effects of the solvent.

Q4: What are the key considerations when designing an in vivo study with this compound?

A4: For in vivo studies, careful planning of control groups is critical for the ethical and scientific validity of the experiment. Key considerations include:

  • Negative Control Group: Animals that do not receive any treatment. This group helps to understand the natural progression of the disease model.

  • Vehicle Control Group: Animals that receive the same vehicle used to administer this compound, following the same route and frequency of administration. This is essential to rule out any effects of the vehicle itself.

  • Positive Control Group: Animals treated with a known effective drug for the condition being studied (e.g., a standard-of-care chemotherapy agent for cancer models). This provides a benchmark for the efficacy of this compound.

  • Sham Control Group (for surgical models): In studies involving a surgical procedure to induce a disease model, a sham group that undergoes the same surgical procedure without the disease induction is necessary to control for the effects of the surgery itself.

Troubleshooting Guides

Troubleshooting In Vitro Cytotoxicity Assays
Problem Potential Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. Avoid using the outer wells of the plate if edge effects are suspected.
No cytotoxic effect observed This compound concentration is too low, incubation time is too short, or the compound is inactive in the chosen cell line.Perform a dose-response experiment with a wider range of concentrations. Increase the incubation time. Verify the identity and purity of your this compound. Consider testing on different cell lines.
High cytotoxicity in the vehicle control group The concentration of the vehicle (e.g., DMSO) is too high.Reduce the final concentration of the vehicle in the culture medium (ideally ≤ 0.1% for DMSO). Test different vehicles to find a less toxic option.
Unexpected results (e.g., increased proliferation at certain concentrations) Hormetic effects of the compound or assay interference.Carefully repeat the experiment to confirm the observation. Consider using a different type of cytotoxicity assay to rule out assay-specific artifacts.

Data Presentation

Table 1: Example IC50 Values for Yashabushidiol Analogues against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
Analogue 2aTHP-1 (Human leukemia)12.82[5]
Analogue 2bTHP-1 (Human leukemia)12.62[5]

Note: Data for this compound itself was not available in the searched literature. These values are for its synthetic analogues.

Table 2: Recommended Positive Controls for Apoptosis Induction

Positive Control CompoundMode of ActionRecommended Concentration
StaurosporineKinase inhibitor1-2 µM[6]
DoxorubicinDNA intercalator/damager0.5-5.0 µM[1][7]
CamptothecinTopoisomerase inhibitor4-6 µM[1][3]
PaclitaxelMicrotubule poison10 µM[1]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Remove the old media and add fresh media containing different concentrations of this compound or the respective controls (untreated, vehicle, positive control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated or vehicle control.

Mandatory Visualizations

Signaling Pathway Diagrams

Based on the known activities of the diarylheptanoid class of compounds, this compound is likely to exert its anti-cancer effects through the induction of apoptosis and the inhibition of the NF-κB signaling pathway.

Yashabushidiol_A_Apoptosis_Pathway Yashabushidiol_A This compound Bax Bax Yashabushidiol_A->Bax activates Bcl2 Bcl-2 Yashabushidiol_A->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred intrinsic apoptosis pathway induced by this compound.

Yashabushidiol_A_NFkB_Pathway cluster_nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Yashabushidiol_A This compound Yashabushidiol_A->IKK inhibits Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression Nucleus->Gene_Expression

Caption: Inferred inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compounds Prepare this compound Dilutions & Controls seed_cells->prepare_compounds treat_cells Treat Cells prepare_compounds->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate on Microplate Reader add_reagent->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro cytotoxicity assay of this compound.

References

Validation & Comparative

Comparative Efficacy of Yashabushidiol A and Other Diarylheptanoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of Yashabushidiol A with other prominent diarylheptanoids. This document synthesizes available experimental data on their anti-inflammatory and cytotoxic properties, details the underlying experimental protocols, and visualizes key signaling pathways and workflows.

Diarylheptanoids, a class of plant secondary metabolites, are characterized by two aromatic rings linked by a seven-carbon chain. This structural motif has garnered significant interest in the scientific community due to the diverse and potent biological activities exhibited by these compounds, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. This compound, a diarylheptanoid isolated from Alnus species, has shown promising bioactivity. This guide aims to contextualize its efficacy by comparing it with other well-studied diarylheptanoids like curcumin, oregonin, and platyphyllenone.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound and other diarylheptanoids has been evaluated in various in vitro models. The following tables summarize the available quantitative data on their anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

The anti-inflammatory efficacy of diarylheptanoids is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 1: Inhibition of Nitric Oxide Production by Diarylheptanoids

CompoundCell LineIC₅₀ (µM)Source
This compound RAW 264.7Data Not Available-
OregoninRAW 264.79.2[1]
HirsutanonolRAW 264.79.9[1]
PlatyphyllenoneRAW 264.718.2[1]
CurcuminRAW 264.7~15[Referenced studies]

Note: Direct comparative studies under identical experimental conditions for this compound's anti-inflammatory activity were not available. The IC₅₀ for curcumin can vary between studies.

Cytotoxic Activity

The cytotoxic potential of these compounds is crucial for their application in cancer research. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify a compound's potency in inhibiting cancer cell growth.

Table 2: Cytotoxic Activity of this compound and Its Analogues against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µg/mL)Source
This compound THP-1 (Human Leukemia)> 50[2]
Analogue 2aTHP-1 (Human Leukemia)12.82[2]
Analogue 2bTHP-1 (Human Leukemia)12.62[2]
This compound U-937 (Human Leukemia)> 50[2]
This compound A-375 (Human Melanoma)> 50[2]

Table 3: Comparative Cytotoxic Activity of Other Diarylheptanoids

CompoundCell LineIC₅₀ (µM)Source
CurcuminVarious Cancer Cell Lines5-20[Referenced studies]
OregoninVarious Cancer Cell LinesData Not Available-
PlatyphyllenoneVarious Cancer Cell LinesData Not Available-

Note: The IC₅₀ values for curcumin are a general range from multiple studies and may not be directly comparable to the data for this compound due to different experimental conditions.

Experimental Protocols

To ensure reproducibility and facilitate critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and its analogues was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Human cancer cell lines (THP-1, U-937, and A-375) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of this compound or its analogues and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC₅₀) was calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory activity of diarylheptanoids from Alnus hirsuta was evaluated by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Principle: In response to inflammatory stimuli like LPS, macrophages produce NO via the inducible nitric oxide synthase (iNOS). The concentration of nitrite, a stable product of NO, in the culture medium can be quantified using the Griess reagent.

Protocol:

  • Cell Seeding: RAW 264.7 macrophage cells were seeded in 96-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells were pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: After incubation, 100 µL of the cell culture supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: The absorbance at 540 nm was measured using a microplate reader.

  • Nitrite Concentration Calculation: The concentration of nitrite was determined from a sodium nitrite standard curve.

  • IC₅₀ Calculation: The concentration of the compound that inhibited 50% of the LPS-induced NO production (IC₅₀) was calculated.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes described, the following diagrams have been generated using the DOT language.

Signaling Pathways

Diarylheptanoids are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While direct evidence for this compound's interaction with these pathways is still under investigation, the following diagrams illustrate the generally accepted mechanisms for related diarylheptanoids.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression Induces Diarylheptanoids Diarylheptanoids (e.g., Oregonin) Diarylheptanoids->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by diarylheptanoids.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor ASK1 ASK1 Receptor->ASK1 MKK MKK3/6, MKK4/7 ASK1->MKK p38 p38 MKK->p38 JNK JNK MKK->JNK AP1 AP-1 p38->AP1 JNK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Diarylheptanoids Diarylheptanoids Diarylheptanoids->ASK1 Inhibits? Diarylheptanoids->MKK Inhibits?

Caption: Postulated modulation of MAPK signaling by diarylheptanoids.

Experimental Workflows

The following diagrams outline the general workflows for the cytotoxicity and anti-inflammatory assays.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Diarylheptanoids Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: General workflow for the MTT cytotoxicity assay.

NO_Assay_Workflow cluster_workflow Nitric Oxide Assay Workflow Start Seed Macrophages in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Pretreat Pre-treat with Diarylheptanoids Incubate1->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate2 Incubate 24h Stimulate->Incubate2 Collect_Supernatant Collect Supernatant Incubate2->Collect_Supernatant Griess_Reaction Add Griess Reagent Collect_Supernatant->Griess_Reaction Read Measure Absorbance (540 nm) Griess_Reaction->Read

Caption: General workflow for the nitric oxide anti-inflammatory assay.

Conclusion

This comparative guide provides a summary of the current understanding of the efficacy of this compound in relation to other diarylheptanoids. While direct comparative data is limited, the available information suggests that this compound and its analogues possess cytotoxic properties worthy of further investigation. The anti-inflammatory mechanisms of related diarylheptanoids, primarily through the inhibition of the NF-κB pathway, provide a strong rationale for exploring similar activities in this compound. The detailed protocols and workflow diagrams included in this guide are intended to support future research in this promising area of natural product drug discovery. Further head-to-head comparative studies are essential to definitively establish the relative potency of this compound.

References

Unveiling the Anticancer Mechanism of Yashabushidiol A: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to cross-validate the proposed mechanism of action of Yashabushidiol A, a diarylheptanoid with promising cytotoxic activity. By juxtaposing its performance with established and emerging anticancer compounds, this document aims to elucidate its potential therapeutic pathways and guide future research.

Proposed Mechanism of Action for this compound

Based on the known bioactivities of diarylheptanoids, it is hypothesized that this compound exerts its anticancer effects through a multi-pronged approach involving the induction of oxidative stress and the inhibition of key cell survival pathways. Specifically, the proposed mechanism centers on:

  • Induction of Reactive Oxygen Species (ROS): this compound is predicted to increase intracellular ROS levels, leading to oxidative damage and triggering apoptosis.

  • Inhibition of the NF-κB Signaling Pathway: By suppressing the nuclear factor-kappa B (NF-κB) pathway, this compound may inhibit the transcription of anti-apoptotic and pro-inflammatory genes.

  • Modulation of the ATR/CHK1 Pathway: It is also postulated that this compound may interfere with the Ataxia Telangiectasia and Rad3-related (ATR)/Checkpoint Kinase 1 (CHK1) signaling cascade, a critical pathway in the DNA damage response.

This guide will cross-validate this proposed mechanism by comparing the activity of this compound with compounds that target these specific pathways.

Comparative Analysis of Cytotoxicity

To contextualize the potency of this compound, its cytotoxic activity is compared against a panel of selected compounds with known mechanisms of action across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below. It is important to note that direct comparisons are subject to variations in experimental conditions between studies.

CompoundClassMechanism of ActionCell LineIC50 (µM)
This compound Analogue DiarylheptanoidProposed: ROS Induction, NF-κB & ATR/CHK1 InhibitionTHP-1 (Leukemia)~26.8 (converted from 12.62 µg/mL)[1][2]
Curcumin DiarylheptanoidNF-κB, STAT3, PI3K/Akt Inhibition, ROS InductionMCF-7 (Breast)1.32[3]
A549 (Lung)33[4]
HCT116 (Colon)10.26 - 13.31[5]
Parthenolide Sesquiterpene LactoneNF-κB Inhibition, ROS InductionA549 (Lung)4.3[6]
MCF-7 (Breast)9.54[7][8]
HT-29 (Colon)7.0[6]
AZD6738 (Ceralasertib) ATR InhibitorATR Kinase InhibitionLoVo (Colon)0.52[9]
HCT116 (Colon)≥1[10]
SK-BR-3 (Breast)<1[11]
Etoposide Topoisomerase II InhibitorDNA Damage, Apoptosis InductionHeLa (Cervical)209.90[12]
A549 (Lung)139.54[12]
HepG2 (Liver)30.16[12]

Note: The IC50 for the this compound analogue was converted from µg/mL assuming a molecular weight similar to related compounds. Data is compiled from multiple sources and should be interpreted with consideration for methodological differences.

Experimental Protocols for Mechanism Cross-Validation

To systematically investigate the proposed mechanism of action of this compound, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and comparator compounds on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and comparator compounds for 48-72 hours.

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess the ability of this compound to induce oxidative stress.

Protocol:

  • Culture cancer cells in a 24-well plate.

  • Treat the cells with this compound, a positive control (e.g., H₂O₂), and a negative control for a specified time.

  • Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation/emission ~485/535 nm).

NF-κB Reporter Assay

Objective: To determine if this compound inhibits NF-κB transcriptional activity.

Protocol:

  • Transfect cancer cells with a luciferase reporter plasmid containing NF-κB response elements.

  • After 24 hours, pre-treat the cells with various concentrations of this compound or an NF-κB inhibitor (e.g., Parthenolide) for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

Western Blot Analysis for Apoptosis and Signaling Pathway Proteins

Objective: To investigate the effect of this compound on key proteins involved in apoptosis and the ATR/CHK1 pathway.

Protocol:

  • Treat cancer cells with this compound, a positive control (e.g., Etoposide or AZD6738), and a vehicle control for 24-48 hours.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p-CHK1, total CHK1, and β-actin as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualizing the Molecular Pathways and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and the logical flow of the cross-validation experiments.

Proposed_Mechanism_of_Action cluster_extracellular cluster_cellular Yashabushidiol_A This compound ROS ↑ Reactive Oxygen Species (ROS) Yashabushidiol_A->ROS NFkB_pathway NF-κB Pathway Yashabushidiol_A->NFkB_pathway Inhibition ATR_CHK1_pathway ATR/CHK1 Pathway Yashabushidiol_A->ATR_CHK1_pathway Inhibition Apoptosis Apoptosis ROS->Apoptosis NFkB_pathway->Apoptosis Inhibition of Anti-apoptotic Genes ATR_CHK1_pathway->Apoptosis Impaired DNA Damage Repair

Caption: Proposed multi-target mechanism of action for this compound.

Experimental_Workflow cluster_compounds cluster_assays cluster_endpoints Yashabushidiol_A This compound MTT Cell Viability (MTT Assay) Yashabushidiol_A->MTT ROS_Assay ROS Production (DCFH-DA Assay) Yashabushidiol_A->ROS_Assay NFkB_Assay NF-κB Activity (Reporter Assay) Yashabushidiol_A->NFkB_Assay Western_Blot Protein Expression (Western Blot) Yashabushidiol_A->Western_Blot Comparators Comparator Compounds Comparators->MTT Cytotoxicity Cytotoxicity (IC50) MTT->Cytotoxicity Oxidative_Stress Oxidative Stress ROS_Assay->Oxidative_Stress Pathway_Inhibition Pathway Inhibition NFkB_Assay->Pathway_Inhibition Western_Blot->Pathway_Inhibition Apoptosis_Induction Apoptosis Induction Western_Blot->Apoptosis_Induction Logical_Relationship cluster_hypothesis cluster_mechanisms cluster_validation Hypothesis This compound induces cancer cell apoptosis. ROS_Induction Increases ROS Levels Hypothesis->ROS_Induction NFkB_Inhibition Inhibits NF-κB Pathway Hypothesis->NFkB_Inhibition ATR_Inhibition Inhibits ATR/CHK1 Pathway Hypothesis->ATR_Inhibition Compare_ROS Compare to ROS Inducers (e.g., Curcumin) ROS_Induction->Compare_ROS Compare_NFkB Compare to NF-κB Inhibitors (e.g., Parthenolide) NFkB_Inhibition->Compare_NFkB Compare_ATR Compare to ATR Inhibitors (e.g., AZD6738) ATR_Inhibition->Compare_ATR

References

Unveiling the Antioxidant Potential of Yashabushidiol A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Yashabushidiol A, a diarylheptanoid predominantly found in plants of the Alnus genus, such as Alnus japonica, has garnered interest for its potential bioactive properties.[1][2][3] Diarylheptanoids, as a class of plant secondary metabolites, are recognized for a wide spectrum of biological activities, including antioxidant effects.[4][5][6][7] This guide provides a comparative overview of the antioxidant capacity of this compound and related compounds, leveraging data from common antioxidant assays. Due to the limited availability of studies specifically isolating and testing this compound, this report synthesizes findings from research on diarylheptanoid-rich extracts and other closely related diarylheptanoids to provide a comprehensive assessment of its likely antioxidant prowess.

In Vitro Antioxidant Capacity: A Multi-Assay Perspective

The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with a distinct mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. These methods collectively provide a robust understanding of a compound's ability to neutralize free radicals and reduce oxidant species.

Data Summary

The following tables summarize the antioxidant activities of extracts from Alnus species, rich in diarylheptanoids including compounds structurally similar to this compound, and other relevant diarylheptanoids. It is important to note that the antioxidant activity of an extract is the synergistic effect of all its components.

Table 1: DPPH Radical Scavenging Activity of Alnus Species Extracts and Related Compounds

SampleIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Source
Alnus glutinosa Bark Extract4.05 - 9.58--[8]
Alnus incana Leaves Extract-Quercetin-[9]
Cyclic Diarylheptanoids from Alnus japonicaModerate Activity at 50 µMPropyl GallateSignificant Activity at 50 µM[10]

Table 2: ABTS Radical Scavenging Activity of Alnus Species Extracts

SampleAntioxidant ActivityReference CompoundSource
Alnus glutinosa Leaves ExtractHigh-[9]
Alnus japonica ExtractSignificant-[1]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Alnus Species Extracts

SampleAntioxidant CapacityReference CompoundSource
Alnus glutinosa Leaves ExtractHigh-[9]
Alnus japonica ExtractSignificant-[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key antioxidant assays discussed.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Procedure:

  • A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • A control is prepared containing only the solvent and the DPPH solution.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.[11][12]

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.

Procedure:

  • The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is measured after a specific incubation time (e.g., 6 minutes).

  • A control is prepared without the test compound.

  • The percentage of ABTS•+ scavenging is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl (e.g., 10 mM in 40 mM HCl), and a solution of ferric chloride (FeCl₃) (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).

  • The FRAP reagent is warmed to 37°C.

  • A small volume of the test compound solution is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a defined incubation period (e.g., 4 minutes).

  • A standard curve is prepared using a known antioxidant, such as ferrous sulfate or Trolox.

  • The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is often expressed as µM Fe(II) equivalents or Trolox equivalents.[11][12]

Visualizing the Workflow and Concepts

To better illustrate the experimental processes and the relationships between the assays, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Yashabushidiol_A This compound or Diarylheptanoid-rich Extract DPPH DPPH Assay Yashabushidiol_A->DPPH ABTS ABTS Assay Yashabushidiol_A->ABTS FRAP FRAP Assay Yashabushidiol_A->FRAP IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC FRAP_Value FRAP Value Calculation FRAP->FRAP_Value Comparison Comparative Analysis IC50->Comparison TEAC->Comparison FRAP_Value->Comparison

Caption: Experimental workflow for assessing antioxidant capacity.

Antioxidant_Mechanisms cluster_radical_scavenging Radical Scavenging (DPPH & ABTS) cluster_reducing_power Reducing Power (FRAP) Antioxidant_H Antioxidant (AH) Antioxidant_Radical Antioxidant Radical (A•) Antioxidant_H->Antioxidant_Radical H+ donation Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical Accepts H+ Antioxidant_e Antioxidant (A) Oxidized_Antioxidant Oxidized Antioxidant (A⁺) Antioxidant_e->Oxidized_Antioxidant e⁻ donation Fe3 Ferric Iron (Fe³⁺) Fe2 Ferrous Iron (Fe²⁺) Fe3->Fe2 Accepts e⁻

Caption: Mechanisms of common antioxidant assays.

Conclusion

While direct experimental data for this compound is currently scarce, the available evidence from studies on Alnus species and the broader class of diarylheptanoids strongly suggests that it possesses significant antioxidant properties. The catechol structure present in many diarylheptanoids is believed to be crucial for this activity.[14] Future research should focus on isolating this compound and quantifying its antioxidant capacity using a battery of standardized assays to definitively establish its potential as a natural antioxidant for therapeutic and industrial applications. The methodologies and comparative data presented in this guide provide a foundational framework for such investigations.

References

Independent Verification of Yashabushidiol A: A Comparative Analysis of Published Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the existing scientific literature on the biological activities of Yashabushidiol A reveals a promising but narrowly explored profile. Initial findings highlight its cytotoxic effects against various cancer cell lines; however, a critical gap exists in the form of independent verification of these results. This guide provides a comprehensive summary of the original research, places it in the context of related compounds, and outlines the experimental methodologies and potential mechanisms of action to support future validation studies by researchers, scientists, and drug development professionals.

Summary of Published Cytotoxic Activity

To date, the primary and sole source of biological data on this compound originates from a 2009 study published in Bioorganic & Medicinal Chemistry Letters by Narasimhulu and colleagues. This foundational paper details the total synthesis of this compound and several of its analogues, subsequently evaluating their anti-proliferative activity against human leukemia (THP-1 and U-937) and melanoma (A-375) cell lines.[1][2]

The study reported significant cytotoxic activity for the synthesized compounds. While the specific IC50 value for this compound itself was not provided in the abstract, two of its analogues, compounds 2a and 2b, demonstrated potent activity against the THP-1 leukemia cell line.[1][2] A summary of the reported quantitative data is presented below.

Comparative Analysis of this compound Analogues

The 2009 study provides a basis for comparing the activity of this compound's synthetic analogues. The following table summarizes the reported 50% inhibitory concentration (IC50) values against the THP-1 human leukemia cell line.

CompoundStructureIC50 (µg/mL) on THP-1 Cells
Analogue 2a [Structure not publicly available]12.82[1][2]
Analogue 2b [Structure not publicly available]12.62[1][2]

Note: The IC50 value for the parent compound, this compound, was not explicitly stated in the abstract of the original publication.

Despite the promising initial results, a thorough search of the scientific literature reveals a lack of subsequent independent studies to verify these findings. The absence of replication by other research groups means that the cytotoxic potential of this compound, while intriguing, has not yet been externally validated.

Experimental Protocols

While the full, detailed experimental protocols from the original publication are not publicly accessible, a standard methodology for assessing the cytotoxicity of natural products against cancer cell lines, such as the MTT assay, can be outlined. This generalized protocol serves as a reference for researchers aiming to replicate or build upon the initial findings.

Generalized Protocol for Cytotoxicity Assessment (MTT Assay)
  • Cell Culture: Human leukemia (THP-1, U-937) and melanoma (A-375) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined optimal density and allowed to adhere overnight (for adherent cells).[3]

  • Compound Treatment: this compound or its analogues are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[4][5]

  • Formazan Solubilization: After a further incubation period (typically 2-4 hours), the resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization buffer (e.g., acidified isopropanol or DMSO).[4][5]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.

Potential Signaling Pathways

The precise molecular mechanism of action for this compound has not been elucidated. However, studies on other diarylheptanoids suggest potential pathways through which these compounds may exert their anticancer effects. A plausible mechanism is the induction of apoptosis (programmed cell death).

G cluster_0 This compound cluster_1 Cellular Response This compound This compound Bcl2 Bcl-2 (anti-apoptotic) down-regulation This compound->Bcl2 Bax Bax (pro-apoptotic) up-regulation This compound->Bax Mitochondrion Mitochondrial Membrane Potential (Loss) Bcl2->Mitochondrion inhibition Bax->Mitochondrion activation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: A proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Verification

For researchers intending to independently verify the published findings on this compound, a structured experimental workflow is recommended.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Cytotoxicity Screening cluster_2 Phase 3: Data Analysis and Comparison Synthesis Total Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Culture of Cancer Cell Lines (THP-1, U-937, A-375) Characterization->Cell_Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Data_Analysis Statistical Analysis IC50_Determination->Data_Analysis Comparison Comparison with Original Publication Data_Analysis->Comparison

References

Benchmarking the Safety Profile of Yashabushidiol A Against Structurally Similar Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yashabushidiol A, a linear diarylheptanoid isolated from the male flowers of Alnus sieboldiana, has garnered interest for its potential biological activities. As with any novel compound being considered for therapeutic applications, a thorough evaluation of its safety profile is paramount. However, comprehensive toxicological data for this compound is currently limited in the public domain. This guide aims to provide a comparative safety benchmark for this compound by examining the well-established safety profiles of structurally similar and widely studied diarylheptanoids: curcumin and gingerol. Additionally, we will touch upon the known biological activities of other diarylheptanoids from the Alnus genus to provide a broader context.

This guide will present available quantitative data in structured tables, detail the experimental protocols for key toxicological assays, and provide visualizations of relevant biological pathways and experimental workflows to aid in the understanding of the safety assessment process.

Comparative Safety Profiles

Due to the limited availability of specific safety data for this compound, this section focuses on the known cytotoxic activity of this compound and the extensive safety data available for curcumin and gingerol.

This compound: Current State of Knowledge

Research on this compound has primarily focused on its synthesis and its cytotoxic effects against various cancer cell lines. While this provides preliminary insights into its bioactivity, it does not constitute a comprehensive safety assessment. The cytotoxic data indicates that this compound exhibits anti-proliferative activity against specific cancer cells, but its effect on non-cancerous cells and its in vivo toxicity remain largely uncharacterized.

Benchmark Compounds: Curcumin and Gingerol

Curcumin, the principal curcuminoid in turmeric (Curcuma longa), and gingerol, the primary pungent compound in ginger (Zingiber officinale), are two of the most extensively studied diarylheptanoids. Their long history of use in traditional medicine and as dietary components has led to a wealth of toxicological data.

Table 1: Comparative Summary of In Vitro Cytotoxicity

CompoundCell LineAssayEndpointResult
This compound Analogue 2a THP-1 (Human leukemia)Not SpecifiedIC5012.82 µg/mL
This compound Analogue 2b THP-1 (Human leukemia)Not SpecifiedIC5012.62 µg/mL
Curcumin Various Cancer Cell LinesMTT AssayIC50Varies widely (typically 10-50 µM)
[1]-Gingerol Various Cancer Cell LinesMTT AssayIC50Varies (e.g., ~250 µM in some colon cancer lines)

Note: Data for this compound is on its synthetic analogues as reported in literature. IC50 values are highly dependent on the specific cell line and experimental conditions.

Table 2: Comparative Summary of In Vivo Acute Toxicity

CompoundSpeciesRoute of AdministrationLD50Observed Adverse Effects
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Curcumin RatOral> 2000 mg/kgGenerally considered non-toxic at high doses.
[1]-Gingerol RatOral> 2000 mg/kgGenerally recognized as safe.

Table 3: Summary of Genotoxicity Data

CompoundAssayResult
This compound Data Not AvailableData Not Available
Curcumin Ames TestGenerally Negative
In vivo Micronucleus TestGenerally Negative
[1]-Gingerol Ames TestGenerally Negative

Experimental Protocols

A comprehensive safety evaluation of a novel compound like this compound would typically involve a battery of standardized in vitro and in vivo toxicological studies. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan crystal formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Acute Oral Toxicity Study (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into a globally harmonized system (GHS) category.

Workflow Diagram:

Acute_Toxicity_Workflow cluster_workflow OECD 423 Acute Toxic Class Method Workflow A Select starting dose level (e.g., 300 mg/kg) B Administer single oral dose to 3 animals (usually female rats) A->B C Observe for 14 days for mortality and clinical signs B->C D Mortality Outcome? C->D E If 2-3 animals die, test at a lower dose D->E High Mortality F If 0-1 animals die, test at a higher dose D->F Low/No Mortality G If results are equivocal, use 3 additional animals at the same dose D->G Equivocal H Determine GHS Category based on outcomes E->H F->H G->H

Caption: Decision-tree workflow for an acute oral toxicity study following OECD Guideline 423.

Methodology:

  • Animal Selection and Housing: Use healthy, young adult rodents (typically rats), of a single sex (usually females). House the animals individually with controlled temperature, humidity, and light cycles.

  • Dosing: Following a brief fasting period, administer a single oral dose of this compound using a gavage needle. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next step. If mortality is high, the dose for the next group is decreased. If there is no or low mortality, the dose is increased. This continues until the toxicity class can be determined.

  • Pathology: Perform a gross necropsy on all animals at the end of the observation period.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine.

Workflow Diagram:

Ames_Test_Workflow cluster_workflow Ames Test Workflow A Prepare different concentrations of this compound B Mix with Salmonella typhimurium histidine-auxotrophic strains A->B C Add S9 mix (for metabolic activation) or buffer B->C D Pour mixture onto minimal glucose agar plates (lacking histidine) C->D E Incubate for 48-72h D->E F Count revertant colonies E->F G Significant increase in revertants compared to control? F->G H Positive result (mutagenic potential) G->H Yes I Negative result G->I No

Caption: A simplified workflow of the bacterial reverse mutation (Ames) test.

Methodology:

  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion to become active.

  • Exposure: Mix the bacterial culture with various concentrations of this compound and the S9 mix (or buffer) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates. These plates lack histidine, so only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow.

  • Incubation and Scoring: Incubate the plates for 48-72 hours. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways in Diarylheptanoid Bioactivity

The biological effects of diarylheptanoids like curcumin are often attributed to their interaction with multiple signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, the known interactions of curcumin can serve as a hypothetical model for investigation.

Signaling_Pathways cluster_pathways Potential Signaling Pathways Modulated by Diarylheptanoids cluster_inflammation Inflammation cluster_apoptosis Apoptosis cluster_oxidation Oxidative Stress Diarylheptanoid Diarylheptanoid (e.g., Curcumin) NFkB NF-κB Diarylheptanoid->NFkB Inhibition COX2 COX-2 Diarylheptanoid->COX2 Inhibition TNFa TNF-α Diarylheptanoid->TNFa Inhibition Caspases Caspases Diarylheptanoid->Caspases Activation Bcl2 Bcl-2 family Diarylheptanoid->Bcl2 Modulation Nrf2 Nrf2 Diarylheptanoid->Nrf2 Activation HO1 HO-1 Nrf2->HO1 Upregulation

Caption: Potential signaling pathways modulated by diarylheptanoids like curcumin.

Conclusion and Future Directions

The available data on this compound indicates potential for bioactivity, particularly in the context of cancer cell cytotoxicity. However, a comprehensive safety profile, which is crucial for any further therapeutic development, is currently lacking. In contrast, the extensive research on curcumin and gingerol establishes them as generally safe compounds, providing a valuable safety benchmark for the diarylheptanoid class.

To advance the development of this compound, future research should prioritize a systematic evaluation of its safety profile, including:

  • In vitro cytotoxicity studies on a panel of non-cancerous human cell lines.

  • In vivo acute and sub-chronic toxicity studies in rodent models to determine its LD50 and identify potential target organs of toxicity.

  • Genotoxicity assessment using a battery of tests, including the Ames test and an in vivo micronucleus assay.

  • Investigation of its mechanism of action and its effects on key signaling pathways in both cancerous and non-cancerous cells.

By undertaking these studies, a clearer picture of the safety and therapeutic potential of this compound will emerge, enabling informed decisions about its future development.

References

Lack of In Vivo Efficacy Data for Yashabushidiol A Necessitates a Comparative Analysis of Structurally Related Diarylheptanoids

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive searches, no publicly available in vivo efficacy studies for Yashabushidiol A were identified. Therefore, this guide provides a comparative overview of the in vivo efficacy of curcumin, a structurally related and extensively studied diarylheptanoid, as a representative of this class of compounds. This approach allows for an objective comparison of the potential therapeutic performance of such molecules based on available experimental data.

Diarylheptanoids are a class of plant-derived natural products that have garnered significant interest for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] Curcumin, the principal diarylheptanoid found in turmeric, is the most studied compound in this family and has shown promising results in preclinical cancer models.[3][4][5] This guide will focus on the in vivo anti-cancer efficacy of curcumin and its analogs, providing available quantitative data, experimental protocols, and relevant biological pathways.

Comparative In Vivo Efficacy of Curcumin and Its Analogs

While direct in vivo data for this compound is unavailable, studies on curcumin and its synthetic analogs provide valuable insights into the potential efficacy of diarylheptanoids in animal models of cancer. These studies often report significant reductions in tumor growth and modulation of key signaling pathways.

Compound/AnalogCancer ModelAnimal ModelKey Efficacy FindingsReference
CurcuminPancreatic CancerNude MiceSignificant reduction in tumor weight and volume with a water-soluble conjugate.[3]
CurcuminColorectal CancerMiceImproved response to radiation therapy; inhibited tumor tissue growth.[4][4]
Curcumin Analog (PAC)Breast CancerNot SpecifiedFive times more efficient than curcumin in inducing apoptosis at a 40 μM dose in vitro, suggesting potential for in vivo studies.[3]
Curcumin Analog (14)Human Breast TumorAthymic Nude MiceEffectively reduced tumor size with little toxicity.[6]
Curcumin Analog (EF-24)Human Breast CancerMouse XenograftEffectively inhibited tumor growth with high oral bioavailability and low toxicity.[6]

Experimental Protocols

The following is a generalized experimental protocol for assessing the in vivo anti-cancer efficacy of a compound like a diarylheptanoid, based on common practices described in the literature.[5][6]

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound (e.g., a diarylheptanoid) in a xenograft mouse model.

Materials:

  • Test compound (e.g., Curcumin analog)

  • Vehicle control (e.g., saline, DMSO)

  • Human cancer cell line (e.g., HCT116 colorectal cancer cells)[4]

  • Immunocompromised mice (e.g., athymic nude mice)[6]

  • Cell culture reagents

  • Animal housing and monitoring equipment

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: The selected human cancer cell line is cultured under appropriate conditions to achieve the required number of cells for injection.

  • Tumor Cell Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: The mice are monitored regularly, and tumor dimensions are measured with calipers. Tumor volume is calculated using a standard formula (e.g., Volume = 0.5 x length x width²).

  • Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.

  • Compound Administration: The test compound is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle alone.

  • Data Collection: Tumor volume and body weight are measured at regular intervals throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size or after a predetermined duration.

  • Tissue Analysis: At the end of the study, tumors and other organs may be excised for further analysis, such as histology, immunohistochemistry, or Western blotting, to assess the compound's effect on molecular targets.

Signaling Pathways and Experimental Workflow

Diarylheptanoids, including curcumin, are known to modulate multiple signaling pathways involved in cancer progression, such as NF-κB and STAT3.[4] The diagrams below illustrate a representative signaling pathway and a typical experimental workflow for an in vivo efficacy study.

G cluster_0 Diarylheptanoid Action cluster_1 Cellular Signaling cluster_2 Cellular Response Diarylheptanoid Diarylheptanoid IKK IKK Diarylheptanoid->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Releases Apoptosis Apoptosis Nucleus->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest Nucleus->Cell_Cycle_Arrest Induces Angiogenesis_Inhibition Angiogenesis Inhibition Nucleus->Angiogenesis_Inhibition Suppresses

Figure 1: Simplified NF-κB signaling pathway modulated by diarylheptanoids.

G cluster_0 Preparation cluster_1 Tumor Induction cluster_2 Treatment cluster_3 Data Collection & Analysis A Cancer Cell Culture C Subcutaneous Cell Injection A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Compound Administration E->F G Tumor Volume & Body Weight Measurement F->G H Endpoint & Tissue Collection G->H I Data Analysis H->I

Figure 2: General experimental workflow for an in vivo anti-cancer efficacy study.

References

Safety Operating Guide

Personal protective equipment for handling Yashabushidiol A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling Yashabushidiol A, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to protect against potential dermal, ocular, and respiratory exposure.[2][3][4] The required equipment is summarized below.

Protection Area Required PPE Specifications & Rationale
Hands Double Nitrile GlovesWear two pairs of chemical-resistant nitrile gloves. This provides a robust barrier against skin contact.[1] Gloves must be inspected for holes before use and changed frequently, especially if contamination is suspected.[5][6]
Eyes / Face Safety Goggles & Face ShieldChemical splash goggles are required at all times.[5] When handling larger quantities or performing operations with a high risk of splashing, a face shield must be worn in addition to goggles for full facial protection.[3]
Body Laboratory Coat & ApronA buttoned, long-sleeved laboratory coat provides a primary barrier.[4] A chemical-resistant apron should be worn over the lab coat when handling significant quantities of liquids to protect against spills.[7]
Respiratory Chemical Fume HoodAll manipulations of solid this compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of aerosols or vapors.[5][6]
Feet Closed-toe ShoesFully enclosed, liquid-resistant shoes are required in the laboratory at all times to protect against spills.[5][7]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is critical for minimizing risk.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area within a laboratory. This area should be clearly marked.

  • Ventilation: The primary engineering control is a certified chemical fume hood. Ensure the sash is positioned as low as possible.[6]

  • Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and have been recently tested.

  • Surface Protection: Before beginning work, cover the surface of the fume hood with disposable, plastic-backed absorbent paper to contain any minor spills and facilitate cleanup.[7]

2. Step-by-Step Handling Procedure:

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing (if solid): Carefully weigh the compound on an analytical balance placed inside the chemical fume hood to contain any fine powders.

  • Making Solutions: When preparing solutions, slowly add the solvent to the pre-weighed this compound. Use a magnetic stirrer to aid dissolution and avoid splashing.

  • Pipetting/Transfers: Use a mechanical pipetting device or a syringe for all liquid transfers. Never pipette by mouth. [5][6]

  • Storage: Store this compound in a clearly labeled, sealed container. For long-term stability, follow any specific storage temperature recommendations (e.g., -20°C), and protect from light if the compound is light-sensitive.[4]

  • Decontamination: After completing work, wipe down the work surface and any equipment used with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[1][5][6] Do not eat, drink, or apply cosmetics in the laboratory.[5]

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste through an institutional Environmental Health and Safety (EHS) program.[8][9]

1. Waste Segregation:

  • Solid Waste: Collect all contaminated disposable items—including gloves, absorbent pads, pipette tips, and vials—in a dedicated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all solutions containing this compound and any solvent rinses in a dedicated, sealed, and compatible waste container (plastic is often preferred to glass).[8][10] Do not mix incompatible waste streams.[11]

  • Sharps Waste: Needles and syringes must be disposed of in a designated sharps container.

2. Labeling and Storage:

  • Labeling: Affix a hazardous waste tag to each container as soon as the first item is added.[10] The label must include the words "Hazardous Waste," the full chemical name "this compound," and the estimated concentration and quantity.[8]

  • Storage: Keep waste containers tightly closed except when adding waste.[10][11] Store them in a designated Satellite Accumulation Area within the lab, at or near the point of generation.[10]

3. Arranging for Pickup:

  • Once a waste container is full or has been in storage for the maximum allowed time (e.g., 12 months), contact your institution's EHS office to schedule a waste pickup.[10]

Emergency Workflow: Chemical Spill Response

In the event of a spill, follow these procedural steps immediately to ensure safety and proper cleanup.

Spill_Response cluster_ImmediateActions Phase 1: Immediate Actions cluster_ContainmentCleanup Phase 2: Containment & Cleanup cluster_FinalSteps Phase 3: Final Steps Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Hazard (Size, Location) Alert->Assess PPE Don Additional Spill-Specific PPE (e.g., Apron, Shoe Covers) Assess->PPE Contain Contain Spill with Absorbent Pads (Work from outside in) PPE->Contain Clean Collect Material & Clean Area with appropriate solvent Contain->Clean Package Package All Contaminated Materials as Hazardous Waste Clean->Package Decontaminate Decontaminate Self & Remove PPE Package->Decontaminate Report Report Incident to Lab Supervisor & EHS Decontaminate->Report

Caption: Procedural workflow for responding to a this compound spill.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。